2-Amino-5-morpholinobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHMPAKMODSNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285919 | |
| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153437-52-6 | |
| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153437-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-morpholinobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-morpholinobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of this compound (CAS No: 153437-52-6). As a key structural motif in modern medicinal chemistry, this compound serves as a versatile building block for the synthesis of targeted therapeutics, notably kinase inhibitors and anti-inflammatory agents.[1] This document delineates its physicochemical characteristics, provides a predictive analysis of its spectral properties, outlines a plausible synthetic route, and explores its reactivity profile. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and characterization of this important intermediate.
Introduction and Molecular Overview
This compound is a substituted anthranilic acid derivative. Its molecular architecture is distinguished by three key functional groups: a carboxylic acid, an aromatic amine, and a tertiary aminomorpholine ring. This unique combination imparts a favorable balance of hydrophilicity and structural rigidity, making it a valuable scaffold in drug discovery.[1] The presence of multiple hydrogen bond donors and acceptors, coupled with its defined three-dimensional shape, allows for specific and high-affinity interactions with biological targets.[1]
Below is the chemical structure of this compound.
Caption: Workflow for qualitative solubility testing.
Methodology:
-
Preparation: Add approximately 1-2 mg of the compound to four separate, clean test tubes.
-
Solvent Addition: To the tubes, add 1 mL of the following solvents: (a) Deionized water, (b) 5% aqueous HCl, (c) 5% aqueous NaOH, and (d) a polar organic solvent like DMSO or Methanol.
-
Observation: Agitate each tube vigorously for 30 seconds. Observe for dissolution. If not fully dissolved, warm the mixture gently and observe again.
-
Interpretation of Expected Results:
-
5% HCl: The compound is expected to be soluble . The amino groups will be protonated to form a soluble ammonium salt.
-
5% NaOH: The compound is expected to be soluble . The carboxylic acid will be deprotonated to form a soluble carboxylate salt.
-
Water: Solubility is likely to be low, as observed with many zwitterionic amino acids. * DMSO, Methanol: The compound is expected to be at least slightly soluble, a common characteristic for organic molecules of this size and polarity. [2]
-
Acidity and Basicity (pKa)
The pKa values dictate the ionization state of the molecule at a given pH, which is crucial for understanding its reaction mechanism, purification by extraction, and pharmacokinetic properties.
-
Carboxylic Acid (pKa₁): The pKa of the benzoic acid group is expected to be around 4-5. For comparison, the pKa of benzoic acid itself is 4.20, while that of 2-aminobenzoic acid is approximately 4.78. [3]The electron-donating nature of the amino and morpholino groups may slightly increase the pKa compared to unsubstituted benzoic acid.
-
Aromatic Amine (pKa₂): The conjugate acid of the aromatic amine is expected to have a pKa around 2-3. The aniline moiety is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Morpholine (pKa₃): The conjugate acid of the morpholine nitrogen, being an aliphatic amine, is significantly more basic, with an expected pKa around 8-9.
Spectroscopic and Structural Characterization (Predictive Analysis)
Spectroscopic analysis is essential for confirming the identity and purity of this compound. In the absence of published spectra for this specific molecule, this section provides a predictive analysis based on the known spectral behavior of its constituent functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion: In an ESI-MS experiment in positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at an m/z of 223.25. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 221.23.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of a water molecule (-18 Da) from the carboxylic acid and the loss of a carboxyl group (-45 Da).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
-
O-H Stretch: A very broad absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [4]* N-H Stretch: Two distinct, sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption is predicted between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. [4]* C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the ether linkage in the morpholine ring are expected in the 1210-1320 cm⁻¹ region. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Predicted, in DMSO-d₆):
-
Carboxylic Acid (-COOH): A broad singlet, typically downfield, around 12-13 ppm.
-
Aromatic Protons (-ArH): Three signals in the aromatic region (6.5-8.0 ppm). The proton ortho to the carboxylic acid and meta to the amine will be a doublet. The proton ortho to the amine and meta to the morpholine will be a doublet of doublets. The proton ortho to the morpholine and meta to the carboxylic acid will be a doublet.
-
Amine (-NH₂): A broad singlet around 5-6 ppm.
-
Morpholine Protons (-CH₂-): Two distinct signals, each integrating to 4 protons. The protons adjacent to the nitrogen (-N-CH₂-) are expected around 3.0-3.3 ppm, and the protons adjacent to the oxygen (-O-CH₂-) are expected around 3.6-3.8 ppm. Both would appear as triplets.
-
-
¹³C NMR (Predicted):
-
Carbonyl (-C=O): ~168-172 ppm.
-
Aromatic Carbons (-ArC): 6 signals between ~110-155 ppm.
-
Morpholine Carbons (-CH₂-): Two signals; -O-CH₂- around 66-68 ppm and -N-CH₂- around 48-50 ppm.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
While this compound is commercially available, understanding its synthesis is valuable for researchers interested in creating derivatives. A plausible and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and functional group tolerance.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromobenzoic acid (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like BINAP (4 mol%).
-
Reagent Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the product while keeping impurities soluble.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three primary functional groups, making it a versatile hub for further chemical modification.
Caption: Reactivity map of key functional groups.
-
Reactions at the Carboxylic Acid: This is the most common site for modification in drug development. Standard peptide coupling reagents (e.g., EDC, HATU) can be used to form amide bonds with various amines, extending the molecule to explore different binding pockets of a target protein.
-
Reactions at the Aromatic Amine: The aniline moiety can undergo acylation, sulfonylation, or reductive amination. Its nucleophilicity makes it a handle for attaching different pharmacophoric groups.
-
Reactions at the Aromatic Ring: The ring is highly activated by two electron-donating groups (amino and morpholino), making it susceptible to electrophilic aromatic substitution. However, these reactions can be difficult to control regioselectively.
Applications in Medicinal Chemistry
The primary utility of this compound is as a molecular scaffold in the synthesis of pharmaceuticals. [1]Its structure is frequently found in the core of various kinase inhibitors. The anthranilic acid portion often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the morpholino group enhances solubility and provides a vector for further substitution to achieve selectivity and potency. It is explicitly mentioned as an intermediate for developing kinase inhibitors and anti-inflammatory agents. [1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]Avoid inhalation of dust and direct contact with skin and eyes. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1][6]* Hazards: While specific toxicity data is limited, compounds with similar structures can cause skin and eye irritation.
References
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This compound | CAS 153437-52-6 . AMERICAN ELEMENTS®. [Online] Available at: [Link]
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This compound - MySkinRecipes . MySkinRecipes. [Online] Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Online] Available at: [Link]
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This compound, 95%+ Purity, C11H14N2O3, 1 gram - CP Lab Safety . CP Lab Safety. [Online] Available at: [Link]
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Solubilities of Amino Acids in Different Mixed Solvents . Indian Journal of Chemistry. [Online] Available at: [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH . Doc Brown's Chemistry. [Online] Available at: [Link]
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2-Amino-5-chlorobenzoic acid - Mallak Specialties Pvt Ltd . Mallak Specialties Pvt Ltd. [Online] Available at: [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives . University of California, Davis. [Online] Available at: [Link]
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2-Amino-5-morpholinobenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Amino-5-morpholinobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of a well-documented, direct synthesis in the current literature, this guide outlines a robust and versatile approach utilizing the palladium-catalyzed Buchwald-Hartwig amination. This methodology is renowned for its efficiency in constructing C-N bonds, offering high functional group tolerance and broad substrate scope.[1] This document details the mechanistic underpinnings of the reaction, a complete experimental protocol, and critical considerations for optimization and troubleshooting.
Introduction and Synthetic Strategy
This compound is a substituted anthranilic acid derivative. The incorporation of a morpholine moiety at the 5-position introduces a key pharmacophore that can influence solubility, metabolic stability, and biological activity. Anthranilic acid derivatives are pivotal building blocks in the synthesis of pharmaceuticals and other functional molecules.
Given the structure of the target molecule, a direct and efficient synthetic strategy involves the formation of the C-N bond between the benzoic acid core and the morpholine ring. The Buchwald-Hartwig amination stands out as the premier choice for this transformation.[1][2] This palladium-catalyzed cross-coupling reaction of an aryl halide with an amine has become an indispensable tool in modern organic synthesis, largely supplanting harsher traditional methods like nucleophilic aromatic substitution.[1]
The proposed synthesis commences with the commercially available 2-amino-5-bromobenzoic acid.[3] This starting material provides the necessary handles for the key C-N bond-forming step with morpholine.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][4] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-amino-5-bromobenzoic acid. This step forms a Pd(II) complex.[5]
-
Amine Coordination and Deprotonation : Morpholine coordinates to the palladium center. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex.[6]
-
Reductive Elimination : The final step involves the formation of the desired C-N bond, yielding this compound and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are known to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[7][8]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Sigma-Aldrich | 97% |
| Morpholine | C₄H₉NO | 87.12 | Acros Organics | 99% |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | Strem Chemicals | 98% |
| XPhos | C₃₉H₅₃P | 560.81 | Strem Chemicals | 98% |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Sigma-Aldrich | 97% |
| Anhydrous Toluene | C₇H₈ | 92.14 | Sigma-Aldrich | 99.8% |
Reaction Setup and Procedure
-
Note : All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 equiv.), sodium tert-butoxide (2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv.), and XPhos (0.03 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe to the flask.
-
Add morpholine (1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[10] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
Visualization of the Synthetic Pathway
Overall Reaction Scheme
Caption: Overall synthetic route to this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the palladium source and ligand are of high quality and handled under inert conditions. Consider using a pre-catalyst. |
| Insufficiently strong base | Ensure the base is anhydrous and of high purity. Sodium tert-butoxide is often more effective than carbonate bases for secondary amines. | |
| Poor solvent quality | Use anhydrous, degassed solvent. | |
| Formation of Side Products | Hydrodehalogenation of the starting material | This can occur if the amine concentration is too low or if there is residual water. Ensure proper stoichiometry and anhydrous conditions. |
| Homocoupling of the aryl halide | Optimize catalyst and ligand loading. | |
| Difficulty in Purification | Residual palladium catalyst | Treat the crude product with a palladium scavenger or perform multiple washes during workup. |
| Co-elution of starting materials/byproducts | Optimize the mobile phase for column chromatography. Consider derivatization or an alternative purification method like recrystallization. |
Concluding Remarks
The proposed synthesis of this compound via the Buchwald-Hartwig amination represents a modern, efficient, and highly adaptable route to this valuable compound. The mild reaction conditions and high functional group tolerance of this methodology make it superior to many classical synthetic approaches. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert and anhydrous environment, researchers can expect to achieve high yields of the desired product. This guide provides a solid foundation for the successful synthesis and further exploration of this compound and its derivatives in various scientific disciplines.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
- Maiti, et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
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ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]
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PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
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University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]
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Spectroscopic data for 2-Amino-5-morpholinobenzoic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS: 153437-52-6, Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) is a substituted anthranilic acid derivative. Its structural complexity, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a morpholino moiety, makes it a valuable building block in medicinal chemistry and materials science. Compounds with this scaffold are explored for their potential as kinase inhibitors and anti-inflammatory agents.
Given its application in fields requiring high purity and unambiguous structural confirmation, a thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for quality control and regulatory compliance. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this document leverages predictive models and data from structurally related compounds to offer a robust analytical framework for researchers.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound with systematic atom numbering for spectral assignment is presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The aromatic region is expected to show a complex pattern due to the electronic effects of the three different substituents. The amino group is a strong electron-donating group (EDG), the carboxylic acid is an electron-withdrawing group (EWG), and the morpholino group is a moderate EDG. These competing effects dictate the chemical shifts of the aromatic protons.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
The following data is predicted using NMR simulation tools and principles of substituent effects on aromatic systems.[1][2] The spectrum is referenced to TMS (δ 0.00) in DMSO-d₆.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| COOH | ~11.0 - 12.5 | Broad singlet (br s) | - | 1H |
| H-6 | ~7.4 - 7.6 | Doublet (d) | ~2.5 | 1H |
| H-4 | ~6.8 - 7.0 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |
| H-3 | ~6.6 - 6.8 | Doublet (d) | ~8.5 | 1H |
| NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | - | 2H |
| H-10, H-11 (Morpholine) | ~3.6 - 3.8 | Triplet (t) | ~4.8 | 4H |
| H-8, H-9 (Morpholine) | ~2.9 - 3.1 | Triplet (t) | ~4.8 | 4H |
Trustworthiness & Causality:
-
COOH & NH₂ Protons: These protons are acidic and exchangeable. Their signals are typically broad and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. In DMSO-d₆, hydrogen bonding with the solvent makes these signals observable. A D₂O exchange experiment would confirm their assignment by causing the signals to disappear.[3]
-
Aromatic Protons (H-3, H-4, H-6): The ortho amino group strongly shields the aromatic ring, shifting protons upfield. The para morpholino group also contributes to shielding. H-6 is a doublet due to ortho coupling with H-4 (small J value, ~2.5 Hz). H-4 is a doublet of doublets, coupling to both H-3 (ortho, J ~8.5 Hz) and H-6 (meta, J ~2.5 Hz). H-3 is a doublet due to ortho coupling with H-4 (J ~8.5 Hz).
-
Morpholine Protons: The morpholine ring gives two distinct signals. The four protons adjacent to the oxygen (H-10, H-11) are deshielded and appear downfield compared to the four protons adjacent to the nitrogen (H-8, H-9). Both appear as triplets due to coupling with their neighbors.
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Electron-withdrawing groups (like the carboxyl group) shift signals downfield, while electron-donating groups (amino, morpholino) shift ortho and para carbons upfield.
The sample prepared for ¹H NMR can be used directly. The acquisition involves a proton-decoupled pulse sequence (e.g., zgpg30) on a 100 MHz (for a 400 MHz ¹H system) spectrometer, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
The following data is predicted based on established substituent chemical shift (SCS) effects and spectral databases of related compounds.[4][5] The spectrum is referenced to the solvent signal of DMSO-d₆ (δ 39.5).
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-7) | ~168 - 172 |
| C-2 | ~148 - 152 |
| C-5 | ~140 - 144 |
| C-4 | ~120 - 124 |
| C-6 | ~118 - 122 |
| C-3 | ~114 - 117 |
| C-1 | ~110 - 114 |
| C-10, C-11 (Morpholine) | ~66 - 68 |
| C-8, C-9 (Morpholine) | ~48 - 52 |
Trustworthiness & Causality:
-
Carbonyl Carbon (C-7): This is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons: C-2 and C-5, being directly attached to nitrogen atoms, are significantly downfield. C-1, C-3, C-4, and C-6 are shielded by the electron-donating amino and morpholino groups, causing them to appear in the more upfield region of the aromatic range. The exact order can be confirmed with 2D NMR techniques like HSQC/HMBC.
-
Morpholine Carbons: The carbons adjacent to the electronegative oxygen (C-10, C-11) are more deshielded and appear further downfield than those adjacent to the nitrogen (C-8, C-9).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see characteristic absorptions for the carboxylic acid, primary amine, secondary amine (morpholine), and the substituted aromatic ring.
Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.
The following predictions are based on standard IR correlation tables and data from similar aromatic acids and amines.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~1680 - 1650 | Strong | C=O Stretch | Carboxylic Acid (Aryl) |
| ~1620 - 1580 | Medium | N-H Bend | Primary Amine |
| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| ~1250 - 1200 | Strong | C-N Stretch (Aryl) | Aryl-N (Amine & Morpholine) |
| ~1120 - 1110 | Strong | C-O-C Asymmetric Stretch | Ether (Morpholine) |
| ~900 - 675 | Strong | C-H Out-of-plane bend | Aromatic Ring |
Trustworthiness & Causality:
-
O-H and N-H Region: A very broad absorption from the carboxylic acid O-H stretch is expected to dominate the 3300-2500 cm⁻¹ region, likely overlapping with C-H stretches.[6] The two N-H stretching bands of the primary amine will appear as sharper peaks on top of this broad signal, around 3450-3300 cm⁻¹.
-
Carbonyl Region: A strong, sharp peak around 1670 cm⁻¹ is the most characteristic signal for the C=O stretch of the conjugated carboxylic acid.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of peaks. The most prominent will be the C-O stretch of the acid and the C-N and C-O-C stretches associated with the morpholine and amine groups, providing a unique fingerprint for the molecule.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Fragmentation patterns, observed via tandem MS (MS/MS), offer valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.
Caption: General workflow for LC-MS analysis.
The molecular formula is C₁₁H₁₄N₂O₃. The exact monoisotopic mass is 222.10044 Da.
| Ion Mode | Predicted m/z | Ion Species | Note |
| ESI+ | 223.1077 | [M+H]⁺ | Protonated molecular ion. Expected to be abundant. |
| ESI+ | 245.0896 | [M+Na]⁺ | Sodium adduct, common in ESI. |
| ESI- | 221.0932 | [M-H]⁻ | Deprotonated molecular ion. |
Predicted Fragmentation Pattern (from [M+H]⁺ at m/z 223.1): The fragmentation of aminobenzoic acids is well-documented.[9][10] Common losses include water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
-
m/z 205.1: Loss of H₂O (18 Da) from the carboxylic acid. [M+H-H₂O]⁺.
-
m/z 177.1: Loss of H₂O and CO (total 46 Da), equivalent to the loss of the entire carboxyl group. [M+H-HCOOH]⁺. This would result in a stable aminomorpholinobenzene cation.
-
m/z 134.1: Cleavage of the morpholine ring or further fragmentation of the aromatic system.
Caption: Proposed major fragmentation pathway for this compound in ESI+ mode.
Trustworthiness & Causality: The primary fragmentation pathway for protonated benzoic acid derivatives is the loss of the elements of formic acid (HCOOH, 46 Da) to give a stable phenyl cation.[11] In this case, the resulting aminomorpholinophenyl cation (m/z 177.1) would be the expected base peak or a very significant fragment in the MS/MS spectrum. The loss of water is also a very common initial fragmentation step for carboxylic acids.
Conclusion
This guide outlines the expected spectroscopic signature of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complementary and comprehensive dataset for unambiguous structure elucidation and purity assessment. While the data presented here is predictive, it is grounded in the fundamental principles of spectroscopy and analysis of closely related structures. Researchers synthesizing or using this compound can use this guide as a benchmark for interpreting their experimental data, ensuring the integrity and quality of their work.
References
- D'Arcy, P. H. (1969). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 41(14), 2063–2066.
- Turecek, F., & Gu, M. (1995). Comparison of gas‐phase basicities and ion–molecule reactions of aminobenzoic acids. Journal of Mass Spectrometry, 30(7), 941-948.
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American Elements. This compound. [Link]
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MassBank of North America (MoNA). Benzoic acids and derivatives. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Belkov, M. V., et al. (2018). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Link]
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NIST Chemistry WebBook. Benzoic acid. [Link]
- O'Hagan, S., & Kell, D. B. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(7), 12345-12365.
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
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The Royal Society of Chemistry. (2017). Supplementary Information for an article on oxidation of aldehydes. [Link]
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PubChem. 2-Amino-5-methylbenzoic acid. [Link]
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. [Link]
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ChemAxon. NMR Predictor. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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NIST Chemistry WebBook. 2-Amino-5-methylbenzoic acid IR Spectrum. [Link]
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DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
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A Technical Guide to 2-Amino-5-morpholinobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-5-morpholinobenzoic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This document details the compound's fundamental properties, including its IUPAC name and CAS number, and explores potential synthetic routes based on established organic chemistry principles. Furthermore, this guide discusses its prospective role as a scaffold in the synthesis of novel therapeutic agents, drawing parallels with structurally related compounds in contemporary drug discovery. Detailed, adaptable experimental protocols and workflows are presented to aid researchers in the practical application of this and similar morpholine-containing benzoic acid derivatives.
Core Compound Identification and Properties
This compound is a bifunctional organic molecule incorporating an anthranilic acid core and a morpholine substituent. This unique combination of a carboxylic acid, an aniline-like amino group, and a saturated morpholine ring makes it a versatile scaffold for chemical library synthesis and a potential precursor for pharmacologically active compounds.
The definitive identifiers for this compound are:
A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | AK Scientific, Inc.[2], American Elements[1] |
| Molecular Weight | 222.24 g/mol | AK Scientific, Inc.[2] |
| Appearance | White to brown solid | American Elements[1] |
| Purity | Typically ≥98% | AK Scientific, Inc.[2] |
| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)N)C(=O)O | American Elements[1] |
Synthesis of this compound: A Proposed Route
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be conceptualized based on well-established named reactions in organic chemistry. A potential approach involves the Buchwald-Hartwig amination of a suitably substituted bromobenzoic acid derivative. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
The proposed two-step synthesis is outlined below:
-
Nitration of 4-bromobenzoic acid: The commercially available 4-bromobenzoic acid is first nitrated to introduce a nitro group ortho to the carboxylic acid and meta to the bromine.
-
Buchwald-Hartwig Amination: The resulting 4-bromo-2-nitrobenzoic acid is then subjected to a palladium-catalyzed cross-coupling reaction with morpholine.
-
Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to the target amino group, yielding this compound.
This proposed workflow is visualized in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-bromobenzoic acid (1 equivalent) to a mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture over crushed ice and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to yield 4-bromo-2-nitrobenzoic acid.
Step 2: Synthesis of 5-morpholino-2-nitrobenzoic acid
-
To an oven-dried flask, add 4-bromo-2-nitrobenzoic acid (1 equivalent), morpholine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 5-morpholino-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in drug design. The anthranilic acid core is a known privileged structure found in numerous bioactive compounds, while the morpholine ring is often incorporated to improve physicochemical properties such as solubility and metabolic stability.
A Versatile Scaffold for Library Synthesis
This compound serves as an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening. The carboxylic acid and amino group provide two orthogonal handles for chemical modification, allowing for the facile introduction of a wide range of substituents.
The general workflow for utilizing this scaffold in library synthesis is depicted below:
Caption: Diversification of the this compound scaffold.
Precursor to Bioactive Heterocycles
This compound is an ideal precursor for the synthesis of more complex heterocyclic systems, such as quinazolinones. Quinazolinones are a class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A general protocol for the synthesis of a quinazolinone library using a related 2-aminobenzoic acid derivative on solid-phase is available and can be adapted.[3]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive scaffold for the generation of diverse compound libraries. While detailed studies on its direct biological activity are limited, its potential as a precursor to pharmacologically relevant heterocycles is significant. The synthetic strategies and application workflows outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this and structurally related compounds in the pursuit of novel therapeutics.
References
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This compound | CAS 153437-52-6. AMERICAN ELEMENTS®.
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153437-52-6 this compound. AKSci.
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This compound | CAS 153437-52-6. Chemical Synthesis.
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This compound. AK Scientific, Inc.
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Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis. Benchchem.
-
This compound Safety Data Sheet. AK Scientific, Inc.
-
Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis. BenchChem.
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An In-depth Technical Guide to the Solubility of 2-Amino-5-morpholinobenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Amino-5-morpholinobenzoic acid, a molecule of significant interest in pharmaceutical research and development. In the absence of extensive public data on its solubility profile, this document establishes a predictive framework based on its constituent chemical moieties—2-aminobenzoic acid and morpholine. We delve into the physicochemical properties that govern its solubility and present a theoretical assessment of its behavior in a range of organic solvents. The cornerstone of this guide is a set of detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data. This guide is intended for scientists and professionals in drug development, offering both a theoretical foundation and practical methodologies for understanding and manipulating the solubility of this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from initial screening to formulation and in vivo efficacy.[1] Poor aqueous and organic solvent solubility can lead to a cascade of challenges, including inaccurate in vitro assay results, difficulties in formulation for preclinical and clinical studies, and ultimately, poor bioavailability.[2] this compound, with its unique combination of a hydrophilic morpholine ring and an ionizable aminobenzoic acid core, presents a complex but interesting case for solubility studies. Understanding its behavior in various organic solvents is paramount for processes such as synthesis, purification, and the preparation of stock solutions for high-throughput screening.
Physicochemical Properties of this compound
To predict the solubility of this compound, it is essential to first understand its fundamental physicochemical characteristics.
| Property | Value/Information | Source |
| CAS Number | 153437-52-6 | [3][4] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [5] |
| Molecular Weight | 222.24 g/mol | [4] |
| Appearance | White to brown solid | [4] |
| pKa (Predicted) | The molecule has both a basic amino group and an acidic carboxylic acid group. The pKa of the amino group is predicted to be similar to that of 2-aminobenzoic acid's amino group (pKa ~2.17), while the carboxylic acid pKa is expected to be around 4.85. | [6] |
| Structure | A benzoic acid core with an amino group at the 2-position and a morpholine ring at the 5-position. | [4] |
The structure of this compound is key to its solubility. The molecule possesses:
-
A Carboxylic Acid Group: Capable of acting as a hydrogen bond donor and acceptor, and can be deprotonated to form a carboxylate salt, which would significantly increase aqueous solubility.
-
An Amino Group: Can act as a hydrogen bond donor and can be protonated to form an ammonium salt, enhancing solubility in acidic aqueous solutions.
-
A Morpholine Ring: A cyclic ether and secondary amine, the morpholine moiety is generally considered polar and can participate in hydrogen bonding, which typically enhances water solubility.[1]
-
An Aromatic Ring: The benzene ring is hydrophobic and will contribute to solubility in less polar organic solvents.
The interplay of these functional groups dictates the molecule's overall polarity and its interactions with different solvents.
Predicted Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, amino, and morpholine groups. Therefore, moderate to good solubility is expected. For comparison, 2-aminobenzoic acid is soluble in ethanol.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The high polarity of these solvents should facilitate the dissolution of the polar this compound. DMSO is a powerful solvent for many drug-like molecules.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of multiple polar functional groups, the solubility in nonpolar solvents is expected to be low. The hydrophobic benzene ring alone is unlikely to overcome the polarity of the rest of the molecule.
Comparative Solubility Data of Structurally Related Compounds
| Compound | Solvent | Solubility (g/L) | Temperature (°C) | Source |
| 2-Aminobenzoic Acid | Water | 3.5 | 20 | [8] |
| 3-Aminobenzoic Acid | Water | 5.9 | 15 | [9] |
| 4-Aminobenzoic Acid | Water | 4.7 | 20 | [10] |
| 4-Aminobenzoic Acid | Ethanol | 125 | 30 | [11] |
| 4-Aminobenzoic Acid | Diethyl Ether | 17 | 30 | [11] |
| N-Phenylmorpholine | Water | 3.46 | Not Specified | [12] |
Note: This data is for comparative purposes only. The addition of the morpholine group at the 5-position will undoubtedly alter the solubility profile of the aminobenzoic acid core. Experimental determination is essential for accurate solubility values.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, this section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput assessment of how readily a compound, typically dissolved in DMSO, precipitates when diluted into an aqueous buffer.[13] It is a crucial parameter in early drug discovery for identifying compounds with potential solubility liabilities.[14]
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a corresponding volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.
-
Detection of Precipitation:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Filtration and Quantification: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS. The highest concentration that remains in solution is the kinetic solubility.[15]
-
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.[16] It is considered the "true" solubility and is critical for late-stage drug development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[17]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation of Slurry: Add an excess amount of solid this compound to a series of vials containing the desired organic solvents. Ensure that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for 24 to 48 hours to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a 0.45 µm syringe filter.
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the clear filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.[18][19]
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains to be fully elucidated in the public literature, a robust predictive framework can be established based on its physicochemical properties and the behavior of structurally similar molecules. The presence of both polar (amino, carboxylic acid, morpholine) and nonpolar (aromatic ring) moieties suggests a nuanced solubility profile, with higher solubility expected in polar protic and aprotic solvents.
Ultimately, experimental determination is indispensable for obtaining accurate and reliable solubility data. The detailed protocols for kinetic and thermodynamic solubility assays provided in this guide offer a clear and validated pathway for researchers to generate this critical information. Such data is not only fundamental for the successful progression of this compound in the drug discovery and development pipeline but also contributes valuable knowledge to the broader scientific community.
References
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Solubility of Things. (n.d.). Anthranilic acid. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-aminobenzoic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
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PubMed. (n.d.). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
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PharmaGuru. (2026). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]
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European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]
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SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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A Technical Guide to the 2-Amino-5-morpholinobenzoic Acid Scaffold for Library Synthesis
Abstract: The 2-amino-5-morpholinobenzoic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of targeted therapeutic agents. Its intrinsic structural features, including well-defined vectors for chemical diversification and the ability to engage in crucial hydrogen bonding interactions, make it an ideal starting point for library synthesis.[1] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, strategies for combinatorial library construction, key structure-activity relationship (SAR) insights, and proven applications in drug discovery, with a particular focus on kinase and phospholipase C inhibitors.[2][3]
The Strategic Value of the this compound Core
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences the entire trajectory of a lead discovery program. The this compound scaffold offers a compelling combination of desirable attributes:
-
Proven Biological Relevance: Derivatives of this scaffold have demonstrated significant inhibitory activity against key enzyme families, including phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in cancer, and various protein kinases.[3][4] This established bioactivity provides a strong rationale for its use in developing new chemical entities.
-
Structural Rigidity and Defined Vectors: The central phenyl ring provides a rigid core that positions substituents in a predictable three-dimensional orientation. This is crucial for designing molecules with high affinity and selectivity for a target binding site.
-
Multiple Points for Diversification: The scaffold presents three primary, orthogonal points for chemical modification: the 2-amino group, the 1-carboxylic acid group, and the 5-position of the aromatic ring. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]
-
Favorable Physicochemical Properties: The morpholine moiety often imparts improved aqueous solubility and can act as a hydrogen bond acceptor, while the carboxylic acid and amino groups provide handles for modulating polarity and salt formation.
Logical Framework for Library Development
The development of a compound library from this scaffold follows a logical progression, starting with the synthesis of the core and expanding through systematic diversification.
Figure 2: Key diversification points on the scaffold.
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines a representative parallel synthesis workflow in a 96-well plate format to generate an amide library from the core scaffold.
Objective: To generate a library of 96 unique amides for primary screening.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq) in DMF.
-
Prepare a stock solution of a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 3.0 eq) in DMF.
-
In a 96-well plate, dispense 88 unique primary/secondary amines (1.2 eq) as solutions in DMF, reserving 8 wells for controls.
-
-
Activation: Dispense the scaffold stock solution into each well of a new 96-well plate. Add the HATU/DIEA stock solution to each well and agitate at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Coupling: Transfer the activated scaffold mixture to the corresponding wells of the amine plate.
-
Reaction: Seal the plate and agitate at room temperature for 12-24 hours.
-
Workup & Purification:
-
Quench the reactions by adding water to each well.
-
Perform solid-phase extraction (SPE) or preparative HPLC-MS to purify the products in a high-throughput manner.
-
-
Quality Control: Analyze each purified compound by LC-MS to confirm identity and purity. Prepare a final library plate with compounds at a standardized concentration (e.g., 10 mM in DMSO) for biological screening.
Applications and SAR Insights: PC-PLC Inhibitors
Research into inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC) has validated the utility of the this compound scaffold. [3]Systematic exploration of the pharmacophore has yielded critical structure-activity relationship (SAR) data. [4] A study involving 81 novel analogues confirmed that the optimal pharmacophore is a 2-morpholino-5-N-benzylamino benzoic acid derivative. [3]This work provided key insights into how modifications at different positions impact anti-proliferative activity.
Table of SAR Findings for PC-PLC Inhibitors
| Modification Point | Structural Change | Impact on Activity | Rationale / Insight |
| 1-Position | Carboxylic Acid vs. Hydroxamic Acid | Hydroxamic acids showed potent anti-proliferative activity. [3] | The hydroxamic acid moiety is a known zinc-binding group and may chelate to metal ions in the enzyme's active site. |
| 5-Position (N-benzyl bridge) | N-methylation | Benzylic N-methylated compounds were the most biologically active. [3][4] | Methylation may induce a conformational preference that is optimal for binding or block a metabolic liability. |
| 5-Position (N-benzyl ring) | Halogen substituents (Cl, Br) | Halogenation of the benzyl ring led to strong PC-PLCBC inhibitors. [3] | Halogens can modulate electronic properties and engage in specific halogen bonding interactions within the binding pocket. |
| Central Ring | Altering substitution pattern | The 2-morpholino-5-N-benzylamino pattern was confirmed as optimal. [3] | This specific arrangement correctly positions the key pharmacophoric elements for interaction with the enzyme. |
Data synthesized from references [3]and.[4]
These findings underscore the importance of systematic library synthesis. By creating a focused array of compounds, researchers can rapidly deconvolute the SAR and identify the key structural features that drive potency and efficacy. [6]
Conclusion and Future Directions
The this compound scaffold represents a powerful and validated platform for the construction of diverse chemical libraries. Its synthetic tractability, coupled with its proven success in yielding potent enzyme inhibitors, ensures its continued relevance in drug discovery. Future efforts will likely focus on exploring novel bioisosteric replacements for the morpholine and carboxylic acid moieties to further optimize ADME properties,[7][8] as well as applying advanced computational methods to guide the design of next-generation libraries with enhanced potency and selectivity. [9][10]
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A Technical Guide to the Discovery of 2-Amino-5-morpholinobenzoic Acid and its Congeners as a Versatile Scaffold for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that can be rationally decorated to yield potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the 2-amino-5-morpholinobenzoic acid scaffold and its close structural relatives. Initially identified as a promising framework for the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cancer cell signaling, the morpholine-containing heterocyclic core has demonstrated remarkable versatility. Through strategic scaffold hopping and structure-activity relationship (SAR) studies, related structures, such as the 4-morpholino-quinazolines, have emerged as potent inhibitors of critical protein kinases, including phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This whitepaper will detail the discovery trajectory, from the initial PC-PLC inhibitors to the evolution of the scaffold into a platform for kinase-targeted drug design. We will dissect the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices, thereby presenting a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction: The Morpholine Moiety as a Privileged Structure in Enzyme Inhibition
The morpholine ring is a common motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its presence in a molecule can significantly influence conformation and intermolecular interactions with a biological target. The this compound scaffold, and more broadly, morpholine-substituted aromatic systems, represent a class of compounds that have shown significant potential as enzyme inhibitors. While initial investigations centered on their ability to inhibit PC-PLC, the structural and electronic features of this scaffold have proven adaptable for targeting the ATP-binding site of various protein kinases.
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug development efforts.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies.[1] A key strategy in kinase inhibitor design is the identification of scaffolds that can be modified to achieve high potency and selectivity.[4]
This guide will first explore the discovery of the 2-morpholino-5-N-benzylamino benzoic acid scaffold as a potent inhibitor of PC-PLC, an enzyme implicated in oncogenic signaling pathways.[5] Subsequently, we will discuss the evolution of this structural theme, leading to the development of related morpholine-containing heterocyclic systems as potent kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway.
The PC-PLC and PI3K/Akt/mTOR Signaling Pathways: Key Targets in Oncology
Dysregulation of cellular signaling pathways is a fundamental aspect of cancer. The PC-PLC and PI3K/Akt/mTOR pathways are two critical networks that govern cell proliferation, survival, and metabolism.
The overexpression of PC-PLC is implicated in various cancers, and its activity contributes to oncogenic signaling through the production of diacylglycerol (DAG), which in turn activates downstream effectors like protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[5]
Figure 1: Simplified PC-PLC Signaling Pathway.
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers.[6] It plays a central role in cell growth, proliferation, and survival.[6]
Figure 2: Overview of the PI3K/Akt/mTOR Signaling Pathway.
The 2-Morpholinobenzoic Acid Scaffold as a PC-PLC Inhibitor
The discovery of the 2-morpholinobenzoic acid scaffold as a promising lead for PC-PLC inhibition marked a significant step forward in targeting dysregulated choline metabolism in cancer.[5]
Discovery and Initial SAR
Initial investigations identified compounds with a 2-morpholino-5-N-benzylamino benzoic acid core as potent inhibitors of PC-PLC.[5][7] Structure-activity relationship (SAR) studies revealed several key features for optimal activity:
-
The Morpholine Moiety: The morpholinyl nitrogen is considered essential for inhibitory activity against PC-PLC.[5] Replacement of the morpholine ring with a tetrahydropyran (THP) moiety resulted in a significant loss of potency, suggesting a critical interaction involving the nitrogen atom.[5]
-
The Benzoic Acid/Hydroxamic Acid: The carboxylic acid or a hydroxamic acid at the 1-position is crucial for activity, likely through chelation with a zinc ion in the active site of PC-PLC.
-
The N-Benzylamino Group: The N-benzylamino substituent at the 5-position plays a significant role in potency. Halogen substituents on the benzyl ring, particularly at the 3-position, were found to enhance inhibitory activity.[5]
-
Methylation of the Benzylic Nitrogen: N-methylation of the benzylic nitrogen was found to be a beneficial modification, leading to increased biological activity.[7]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR of a series of 2-morpholino-5-N-benzylamino benzoic acid and hydroxamic acid derivatives against PC-PLC and cancer cell lines.
| Compound ID | R1 | R2 | R3 | PC-PLC Inhibition (% Enzyme Activity) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| 1a | COOH | H | 3-Cl | 30.5 ± 7.3 | > 50 | > 50 |
| 1b | COOH | H | 3-Br | 25.0 ± 5.0 | > 50 | > 50 |
| 2a | CONOH | H | 3-Cl | 47.5 ± 0.8 | 10.0 ± 2.0 | 5.0 ± 1.0 |
| 2b | CONOH | H | 3-Br | 30.5 ± 7.3 | 8.0 ± 1.5 | 4.5 ± 0.9 |
| 3 (N-Me) | CONOH | Me | 3-Cl | Not Reported | 5.0 ± 1.0 | 2.5 ± 0.5 |
Data adapted from literature reports.[5]
Evolution of the Morpholine Scaffold: Targeting Protein Kinases
While the 2-morpholinobenzoic acid scaffold proved effective against PC-PLC, the inherent drug-like properties of the morpholine moiety prompted its exploration in other contexts. Through scaffold hopping, where the core molecular framework is altered while retaining key pharmacophoric features, related heterocyclic systems incorporating a morpholine substituent have been successfully developed as potent kinase inhibitors.
Morpholino-Quinazolines as PI3K/mTOR Inhibitors
A significant evolution of the morpholine-containing scaffold is the development of 4-morpholino-2-phenylquinazolines and related derivatives as inhibitors of PI3K, particularly the p110α isoform.[8] The quinazoline core serves as a bioisostere of the adenine region of ATP, enabling it to bind to the hinge region of the kinase active site. The morpholine group often occupies the solvent-exposed region, where it can be modified to enhance potency and selectivity.[9]
The discovery of potent dual PI3Kα/mTOR inhibitors based on a 2,4-disubstituted quinazoline scaffold further highlights the versatility of this structural motif.[10] In these compounds, the morpholine moiety is thought to mimic the adenosine of ATP and interact with the hinge region and an affinity pocket in PI3K.[9]
Morpholino-Benzoxazines as DNA-PK Inhibitors
Further demonstrating the adaptability of the morpholine scaffold, 2-morpholino-substituted-1,3-benzoxazines have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[11] DNA-PK is a member of the PI3K-related kinase (PIKK) family and plays a crucial role in DNA double-strand break repair.[12] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.[12] The development of these inhibitors was guided by the structural similarities between the active sites of PI3Ks and PIKKs.[12]
Experimental Protocols
Representative Synthesis of a 2-Morpholino-5-N-benzylamino Benzoic Acid Derivative
The following is a representative, step-by-step protocol for the synthesis of a 2-morpholino-5-N-benzylamino benzoic acid derivative.
Figure 3: General Synthetic Workflow.
Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic acid
-
To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added morpholine (2.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-morpholino-5-nitrobenzoic acid.
Step 2: Synthesis of 5-Amino-2-morpholinobenzoic acid
-
To a suspension of 2-morpholino-5-nitrobenzoic acid (1.0 eq) in a protic solvent like ethanol or a mixture of ethanol and water is added a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).
-
Concentrated hydrochloric acid (HCl) is added, and the mixture is heated to reflux for 2-4 hours.
-
The reaction is cooled, and the pH is adjusted to be basic (pH > 8) with a saturated solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH).
-
The resulting mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to give 5-amino-2-morpholinobenzoic acid.
Step 3: Synthesis of 2-Morpholino-5-N-(substituted-benzyl)amino benzoic acid
-
5-Amino-2-morpholinobenzoic acid (1.0 eq) and a substituted benzaldehyde (1.1 eq) are dissolved in a solvent such as methanol or dichloromethane (DCM).
-
A reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added in portions. A catalytic amount of acetic acid may be added to facilitate imine formation.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a protein kinase, using PI3Kα as an example.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP (with a tracer amount of [γ-32P]ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Phospholipid vesicles
-
Stop solution (e.g., 100 mM EDTA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the test compound or DMSO (for control wells) to the wells.
-
Add the PI3Kα enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (containing [γ-32P]ATP).
-
Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated lipid product.
-
Wash the membrane extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Allow the membrane to dry, and then measure the radioactivity of the bound, phosphorylated product using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its structural analogs represent a compelling case study in the evolution of a privileged chemical structure for enzyme inhibition. Initially developed as inhibitors of PC-PLC, the core morpholine-containing heterocyclic framework has demonstrated remarkable adaptability, leading to the discovery of potent inhibitors of protein kinases such as PI3K and DNA-PK. This journey from a phospholipase inhibitor to a versatile kinase inhibitor scaffold underscores the power of medicinal chemistry strategies like scaffold hopping and SAR-guided optimization.
Future research in this area will likely focus on:
-
Kinome-wide Profiling: Comprehensive screening of optimized morpholine-based scaffolds against a broad panel of kinases to identify novel targets and assess selectivity.
-
Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their kinase targets to guide the design of next-generation compounds with improved potency and isoform selectivity.
-
Exploration of Novel Heterocyclic Cores: Investigating alternative heterocyclic systems that can be decorated with a morpholine moiety to further expand the chemical space for kinase inhibition.
The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon, paving the way for the discovery of new and effective enzyme inhibitors for the treatment of cancer and other diseases.
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Zrazhevskaya, I., et al. (2023). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 28(14), 5489. [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
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Sharma, P., & Kumar, V. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. ResearchGate. [Link]
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Ismail, M. A., et al. (2011). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). Bioorganic & Medicinal Chemistry, 19(15), 4517–4529. [Link]
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Yang, T.-H., et al. (2022). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]
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Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]
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Chemical Kinomics Lab. (n.d.). Drug Discovery - Inhibitor. Chemical-Kinomics. [Link]
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Lee, J.-H., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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The 2-Amino-5-morpholinobenzoic Acid Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-5-morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile core, with a particular focus on its derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme implicated in oncogenesis. This document delves into the synthetic strategies, key structural modifications, and their impact on biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visual representations of key concepts to facilitate a deeper understanding of the SAR landscape of this promising class of compounds.
Introduction: The Rise of a Privileged Scaffold
The relentless pursuit of novel and effective therapeutic agents has led medicinal chemists to identify certain molecular frameworks that consistently exhibit favorable biological activities and drug-like properties. These "privileged scaffolds" serve as a foundation for the design and synthesis of compound libraries with a higher probability of interacting with specific biological targets.[1] The this compound core has garnered significant attention as one such scaffold, primarily due to the advantageous physicochemical and pharmacokinetic properties imparted by the morpholine ring.[2]
The morpholine moiety, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a common feature in numerous approved drugs.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. When incorporated into the 2-aminobenzoic acid framework, it creates a versatile platform for the development of potent and selective inhibitors of various enzymes, most notably phosphatidylcholine-specific phospholipase C (PC-PLC).[3]
PC-PLC is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[4] Dysregulation of PC-PLC activity has been implicated in the proliferation and survival of various cancer cells, making it an attractive target for anticancer drug discovery.[5][6] This guide will systematically explore the SAR of this compound derivatives, providing a roadmap for the rational design of next-generation inhibitors.
The Core Scaffold: Understanding the Fundamentals
The fundamental structure of the this compound scaffold provides a unique combination of functionalities that are crucial for its biological activity. The arrangement of the amino group, the carboxylic acid, and the morpholine ring on the phenyl core creates distinct regions for chemical modification and interaction with biological targets.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be finely tuned by strategic modifications at three key positions: the amino group (Position 2), the benzoic acid moiety (Position 1), and the morpholine ring (Position 5). This section will dissect the SAR at each of these positions, drawing upon quantitative data from studies on PC-PLC inhibition.
Modifications at the Amino Group (Position 2): The Impact of N-Substitution
The amino group at position 2 is a critical handle for introducing diversity and modulating the pharmacological profile of the scaffold. N-benzylation of this amino group has been a particularly fruitful strategy in the development of potent PC-PLC inhibitors.
The introduction of a benzyl group at the 2-amino position has been shown to be a crucial determinant of inhibitory activity against PC-PLC. This is often further enhanced by substitution on the benzyl ring itself.
-
Halogen Substitution: The presence of halogen atoms on the N-benzyl ring significantly influences potency. Generally, halogen substitution is favorable, with the position of the halogen being a critical factor. The 3-position on the benzyl ring appears to be optimal for inhibitory activity.[7]
-
N-Methylation: Methylation of the benzylic nitrogen has been identified as a key modification that can further enhance biological activity.[3]
Table 1: SAR of N-Benzyl Ring Substitution on PC-PLC Inhibition
| Compound | R (N-Benzyl Substituent) | PC-PLCBC Activity (%)a | IC50 (µM)b HCT116 | IC50 (µM)b MDA-MB-231 |
| 1a | H | 12.3 ± 2.1 | >50 | >50 |
| 1b | 3-F | 8.7 ± 1.5 | 25.3 ± 4.5 | 19.8 ± 3.2 |
| 1c | 4-F | 15.6 ± 2.8 | 38.1 ± 6.7 | 31.5 ± 5.5 |
| 1d | 3-Cl | 9.1 ± 1.8 | 22.4 ± 3.9 | 17.6 ± 2.8 |
| 2a c | H | 15.1 ± 2.5 | 12.7 ± 2.1 | 9.8 ± 1.5 |
| 2b c | 3-F | 10.2 ± 1.9 | 8.9 ± 1.4 | 6.5 ± 1.1 |
a Remaining enzyme activity relative to a vehicle control (DMSO).[7] b Antiproliferative activity.[7] c Hydroxamic acid derivatives.
Modifications of the Benzoic Acid Moiety (Position 1): The Role of Bioisosteric Replacement
The carboxylic acid group at position 1 is a key pharmacophoric feature, likely involved in crucial interactions with the biological target, such as chelating with metal ions in the active site of metalloenzymes like PC-PLC.[8] However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties. Therefore, bioisosteric replacement is a valuable strategy to optimize the drug-like properties of these molecules.
Replacing the carboxylic acid with a hydroxamic acid has been shown to be a successful strategy for this scaffold. Hydroxamic acids are known to be excellent zinc chelators and have demonstrated potent inhibitory activity against PC-PLC and significant antiproliferative activity against cancer cell lines.[8]
The Morpholine Ring (Position 5): A Privileged Contributor
The morpholine ring is not merely a passive solubilizing group; it plays an active role in the overall pharmacological profile of the molecule.
-
Essential Nitrogen: Studies have shown that the nitrogen atom of the morpholine ring is essential for inhibitory activity against PC-PLC. Replacement of the morpholine with a tetrahydropyran (THP) ring, which lacks the nitrogen atom, leads to a significant loss of activity.[9]
-
Physicochemical Properties: The morpholine ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.[2]
Synthetic Strategies: A Step-by-Step Approach
The synthesis of this compound derivatives typically involves a multi-step sequence. The following is a representative protocol for the synthesis of the core scaffold and its N-benzyl derivatives.
Synthesis of Methyl 2-amino-5-morpholinobenzoate
A common route to the core scaffold involves the synthesis of the methyl ester, which can then be hydrolyzed to the final carboxylic acid.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 2-amino-5-bromobenzoate: To a solution of 2-amino-5-bromobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain methyl 2-amino-5-bromobenzoate.
-
Step 2: Buchwald-Hartwig Amination: To a solution of methyl 2-amino-5-bromobenzoate and morpholine in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3). Heat the reaction mixture under an inert atmosphere. After completion, cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography to yield methyl 2-amino-5-morpholinobenzoate.
N-Benzylation and Hydrolysis
Experimental Protocol:
-
Step 3: N-Benzylation: To a solution of methyl 2-amino-5-morpholinobenzoate and a substituted benzyl bromide in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3). Stir the reaction at room temperature. After completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Step 4: Hydrolysis: To a solution of the N-benzylated methyl ester in a mixture of THF and water, add LiOH. Stir the reaction at room temperature. After completion, acidify the reaction mixture and extract the product with an organic solvent. Purify the final compound by recrystallization or column chromatography.
Biological Evaluation: In Vitro Assays
The biological evaluation of this compound derivatives is crucial for determining their potency and mechanism of action. A standard in vitro assay for assessing PC-PLC inhibitory activity is the Amplex Red PC-PLC assay.
PC-PLC Inhibition Assay Protocol
This assay is a fluorescence-based method for detecting PC-PLC activity.
Materials:
-
Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit
-
Purified PC-PLC enzyme
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and alkaline phosphatase in the reaction buffer provided in the kit.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the PC-PLC enzyme to all wells except the negative control.
-
Initiate the reaction by adding the substrate (phosphatidylcholine).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Beyond PC-PLC: Exploring Other Biological Targets
While the primary focus of SAR studies on this compound derivatives has been on PC-PLC, the inherent structural features of this scaffold suggest potential for interaction with other biological targets. The 2-aminobenzoic acid core is a known pharmacophore in various therapeutic areas, including anti-inflammatory and antimicrobial agents.[10][11] Furthermore, morpholine-containing compounds have demonstrated a wide range of biological activities, including kinase inhibition and CNS activity.[2][12] Future research should explore the polypharmacology of this scaffold to uncover new therapeutic opportunities.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The well-defined structure-activity relationships, particularly for the inhibition of PC-PLC, provide a clear rationale for the design of more potent and selective compounds. The key takeaways for medicinal chemists are:
-
The 2-morpholino-5-(N-benzylamino)benzoic acid framework is the optimal pharmacophore for PC-PLC inhibition.[3]
-
Halogen substitution at the 3-position of the N-benzyl ring and N-methylation of the benzylic nitrogen are key strategies for enhancing potency.[3][7]
-
Bioisosteric replacement of the carboxylic acid with a hydroxamic acid can significantly improve biological activity.[8]
-
The morpholine nitrogen is essential for activity, highlighting its critical role in target engagement.[9]
Future research should focus on a more extensive exploration of the chemical space around this scaffold, including the synthesis of novel derivatives with diverse substitution patterns. Furthermore, a broader screening of these compounds against a panel of biological targets will be crucial to fully elucidate their therapeutic potential beyond PC-PLC inhibition. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the discovery of next-generation drugs based on the this compound core.
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Biological Targets of 2-Amino-5-morpholinobenzoic Acid Analogs
Abstract
The confluence of robust chemical scaffolds with critical biological pathways presents a fertile ground for novel therapeutic discovery. The 2-Amino-5-morpholinobenzoic acid backbone represents a compelling, yet underexplored, chemical entity. Its structure, a hybrid of an aminobenzoic acid core, a privileged morpholine moiety, and its nature as a synthetic amino acid, suggests a high potential for interaction with key cellular machinery implicated in oncogenesis and inflammatory diseases. This technical guide provides a comprehensive exploration of the principal hypothesized biological targets for analogs of this compound. We delve into the scientific rationale supporting the potential for these molecules to function as potent inhibitors of specific protein kinase families and as modulators of amino acid transport systems, both of which are critical for cancer cell proliferation and survival. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate and validate these potential molecular interactions, thereby paving the way for the development of a new generation of targeted therapeutics.
Introduction: Deconstructing the Therapeutic Potential
The this compound scaffold is a unique amalgamation of three key structural motifs, each with a rich history in medicinal chemistry. Understanding the individual contributions of these components provides a logical framework for identifying its most probable biological targets.
-
The Aminobenzoic Acid Core: Derivatives of aminobenzoic acid are known to possess a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. This core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize target engagement.
-
The Morpholine Ring: A Privileged Scaffold: The morpholine ring is widely recognized as a "privileged structure" in drug discovery. Its incorporation into a molecule can significantly enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, while also contributing to target binding through hydrogen bond acceptance.[1][2] The presence of this moiety in numerous approved drugs, particularly kinase inhibitors, underscores its importance.[3][4]
-
The Amino Acid Analog Nature: Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for amino acids to fuel their rapid proliferation.[5][6] Synthetic amino acids can act as competitive inhibitors of amino acid transporters or interfere with metabolic pathways that are essential for tumor growth.[7][8]
Based on this structural analysis, two primary and highly compelling classes of biological targets emerge for this compound analogs: Protein Kinases and Amino Acid Transporters . This guide will explore the rationale for targeting these pathways and provide the experimental blueprints to validate these hypotheses.
Potential Target Class 1: Protein Kinase Inhibition
Protein kinases are central regulators of a vast array of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The structural features of this compound analogs make them prime candidates for kinase inhibitors.
Rationale for Kinase Targeting
The morpholine moiety is a prominent feature in a multitude of clinically successful kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers. The morpholine ring in these inhibitors often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[1]
Furthermore, the aminobenzoic acid scaffold has been successfully employed in the design of inhibitors for various kinases, including those of the Src family and MAPK pathway.[9][10] The combination of these two validated pharmacophores in a single molecule strongly suggests a high probability of interaction with the kinase domain of one or more protein kinases.
Hypothesized Kinase Targets
Given the structural precedents, the following kinase families represent high-priority targets for investigation:
-
PI3K/Akt/mTOR Pathway Kinases: The prevalence of the morpholine scaffold in inhibitors of PI3K, mTOR, and Akt makes this a primary pathway of interest.[11][12]
-
TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε): These non-canonical IKK kinases are key regulators of innate immunity and inflammation and have been implicated in oncogenesis.[13][14] The development of selective inhibitors for these kinases is an active area of research.
-
Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis, and their overexpression is common in many cancers. Several inhibitors of Aurora kinases feature heterocyclic scaffolds that share similarities with the aminobenzoic acid core.
Experimental Validation of Kinase Inhibition
A tiered approach, starting with broad screening and progressing to specific cellular validation, is recommended.
This initial screen determines the direct inhibitory effect of the compound on a purified kinase.
Protocol: ADP-Glo™ Kinase Assay (Promega) [15][16]
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, and a solution of the specific kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the Kₘ value for the target kinase.
-
Compound Dilution: Prepare a serial dilution of the this compound analog in 10% DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO vehicle control.
-
Enzyme Addition: Add 2 µl of the diluted, purified kinase to each well.
-
Substrate/ATP Addition: Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.
Table 1: Representative Data for a Hypothetical this compound Analog (AMBA-1) in an In Vitro Kinase Assay
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 15 |
| mTOR | 50 |
| TBK1 | 250 |
| Aurora A | >10,000 |
These assays confirm the inhibitor's activity in a more physiologically relevant context.
Protocol: Cellular Phosphorylation Assay (Western Blot) [17]
-
Cell Culture and Treatment: Plate cancer cells known to have high activity of the target kinase (e.g., a PI3K-mutant cell line). Treat the cells with varying concentrations of the this compound analog for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Akt for PI3K inhibition).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or GAPDH) to determine the dose-dependent inhibition of substrate phosphorylation.
Diagram: Kinase Inhibition Experimental Workflow
Caption: Workflow for validating amino acid transporter inhibition.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a foundation for the development of novel therapeutics. The logical convergence of its structural motifs points squarely towards protein kinases and amino acid transporters as high-probability biological targets. The experimental workflows detailed in this guide provide a clear and robust path for researchers to systematically evaluate these hypotheses.
Future work should focus on synthesizing a focused library of analogs to establish a clear structure-activity relationship (SAR) for both kinase and transporter inhibition. Lead compounds identified through these screens should then be advanced into more complex cellular and in vivo models to assess their therapeutic potential in oncology and inflammatory disease. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this exciting chemical class.
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An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-5-morpholinobenzoic Acid Derivatives
Executive Summary
The 2-amino-5-morpholinobenzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant promise as antiproliferative agents, particularly as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC) and various protein kinases.[1][2][3][4] The rational design of novel, potent, and selective inhibitors requires a deep understanding of their structure-activity relationships (SAR) and dynamic interactions with their biological targets. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound derivatives. Written for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice. We will navigate a complete structure-based drug design (SBDD) cascade, from initial target selection and molecular docking to the dynamic validation of binding stability through molecular dynamics (MD) simulations and the crucial evaluation of drug-likeness via ADMET prediction. Each protocol is designed as a self-validating system, ensuring that the insights generated are robust, reproducible, and directly translatable to downstream experimental validation.
Chapter 1: The Scientific Rationale for a Computational Approach
The traditional drug discovery pipeline is a long, arduous, and expensive process, with high attrition rates for promising compounds.[5] Computational methods, collectively known as computer-aided drug design (CADD), have become indispensable for accelerating this process by integrating chemical, biological, and pharmacokinetic data into predictive models.[6][7] For a scaffold like this compound, where a core structure is systematically modified, in silico techniques offer unparalleled advantages. They allow for the rapid screening of virtual libraries, the prioritization of compounds for synthesis, and the generation of mechanistic hypotheses that would be resource-intensive to explore experimentally.[8][9] This guide focuses on a structure-based drug design (SBDD) workflow, which leverages the three-dimensional structure of the biological target to design and optimize ligands.[10]
The Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Dysregulation of choline metabolism is a known biomarker in various cancers, with PC-PLC being a key enzyme in this pathway.[1][4] Derivatives of 2-morpholinobenzoic acid have been identified as potent inhibitors of PC-PLC, making this enzyme an excellent and highly relevant target for our modeling workflow.[1][4][11] Molecular modeling studies suggest that a key interaction is the chelation of the carboxylic acid or hydroxamic acid moiety to catalytic Zn²⁺ ions in the PC-PLC active site.[4] Our goal is therefore to design novel derivatives with optimized interactions within this binding pocket.
The Integrated In Silico Workflow
A robust computational study is not a single experiment but a multi-stage cascade where the output of one stage informs the input of the next. This self-validating process ensures that only the most promising candidates, vetted for binding affinity, stability, and drug-likeness, are advanced.
Chapter 2: Foundational Protocols: Preparing the Molecules
The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures for both the ligand (the derivative) and the protein (the target).
Protocol 2.1: Ligand Preparation
This protocol ensures that the this compound derivatives are in a chemically correct and energetically favorable three-dimensional conformation.
Step-by-Step Methodology:
-
Obtain 2D Structures: Source the chemical structures of the derivatives. For novel, un-synthesized compounds, use chemical drawing software like ChemDraw. For known compounds, databases like PubChem are invaluable.[12]
-
Convert to 3D: Use a program with a robust force field (e.g., RDKit, Open Babel) to convert the 2D representations into initial 3D structures.
-
Ionization State Correction: Adjust the protonation state of functional groups (like the carboxylic acid) to reflect physiological pH (typically pH 7.4). The carboxyl group should be deprotonated (carboxylate), and the morpholine nitrogen may be protonated depending on its pKa. This is critical for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). Causality: This step is crucial because it relieves any steric clashes or unnatural bond lengths/angles from the initial 3D conversion, resulting in a low-energy, more realistic conformation for the start of the docking simulation.
Protocol 2.2: Target Protein Preparation
This protocol prepares the target protein structure, ensuring it is clean, complete, and chemically ready for docking. We will use PC-PLC from Bacillus cereus as our example, a common model for the human enzyme.[4]
Step-by-Step Methodology:
-
Download Structure: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[13] It is essential to choose a high-resolution structure that has a co-crystallized ligand in the active site, as this validates the binding pocket's location.
-
Clean the Structure: Using visualization software like UCSF Chimera or Discovery Studio, remove all non-essential molecules.[12][14]
-
Water Molecules: Remove all water molecules. Expert Insight: While most water molecules are bulk solvent, some can be structurally important, mediating protein-ligand interactions. Advanced studies might selectively retain these "bridging" water molecules, but for initial screening, their removal is standard practice to simplify the system.
-
Co-crystallized Ligand: Remove the original ligand. Its coordinates should be saved separately as they are invaluable for defining the binding site in the next chapter.[12]
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add them using a standard geometry, as they are essential for defining hydrogen bond networks.
-
Assign Charges & Atom Types: Apply a force field (e.g., CHARMM, AMBER) to the protein to assign partial atomic charges and atom types. This is a prerequisite for calculating the energetic interactions during docking and dynamics simulations.[15][16]
Chapter 3: Predicting Binding: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[17] It acts as the first major filter in our workflow, ranking derivatives based on their predicted potency.[9]
Protocol 3.1: Molecular Docking Simulation
This protocol uses a search algorithm to explore possible binding poses of the ligand in the protein's active site and a scoring function to estimate the binding affinity for each pose.[10]
Step-by-Step Methodology:
-
Define the Binding Site: The binding site is defined as a "grid box" within which the docking algorithm will search for poses. The most reliable way to define this box is to center it on the position of the co-crystallized ligand removed during protein preparation.[12][18] This ensures the search is focused on the biologically relevant active site.
-
Execute Docking: Using software like AutoDock Vina, dock each prepared ligand into the prepared protein receptor.[18] The program will generate several possible binding poses for each ligand, ranked by a docking score.
-
Analyze Results:
-
Binding Affinity: The docking score (typically in kcal/mol) is an estimation of the binding free energy. More negative values indicate stronger predicted binding.[17]
-
Pose Visualization: Critically examine the top-ranked pose for each derivative in a molecular visualizer. The pose must be chemically sensible. Look for key interactions hypothesized to be important for activity, such as the carboxylate group of the ligand interacting with the Zn²⁺ ions in the PC-PLC active site.[4] Verify the formation of hydrogen bonds and favorable hydrophobic contacts.
-
Data Presentation: Docking Results
Summarize the results in a clear table to facilitate comparison and selection of candidates for the next stage.
| Derivative ID | This compound Substituent | Binding Affinity (kcal/mol) | Key Interacting Residues |
| LEAD-01 | H (Parent Scaffold) | -7.8 | His128, Asp129, Zn1 |
| DER-02 | 4-Fluoro-benzylamine | -8.9 | His128, Asp129, Trp178, Zn1 |
| DER-03 | 3-Chloro-benzylamine | -9.5 | His128, Asp129, Trp178, Zn1 |
| DER-04 | 4-Methoxy-benzylamine | -8.2 | His128, Asp129, Zn1 |
Chapter 4: Understanding Stability: Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot of binding, it does not account for the inherent flexibility of the protein or the stability of the protein-ligand complex over time.[19] MD simulations model the atomic motions of the system, providing critical insights into the dynamics and stability of the predicted binding pose.[15][20]
Protocol 4.1: MD Simulation of the Protein-Ligand Complex
This protocol simulates the behavior of the top-ranked protein-ligand complexes from docking in a more biologically realistic, solvated environment.
Step-by-Step Methodology:
-
System Setup (using GROMACS):
-
Take the best docking pose of a promising derivative (e.g., DER-03).
-
Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
Causality: Solvating and neutralizing the system is essential to mimic physiological conditions and to allow for the accurate calculation of long-range electrostatic interactions.
-
-
Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.
-
Equilibration: Perform two short simulation phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.
-
Production MD: Run the main simulation (typically for 50-100 nanoseconds) to generate a trajectory file, which is a record of the positions, velocities, and energies of all atoms at regular time intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue. This highlights flexible regions of the protein. Low fluctuation in the active site residues suggests a stable binding interaction.[15]
-
Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.
-
Chapter 5: Evaluating Drug-Likeness: ADMET Prediction
A compound can have outstanding potency against its target but fail in clinical trials due to poor pharmacokinetic properties.[21] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial for weeding out problematic candidates.[5][22][23]
Protocol 5.1: In Silico ADMET Profiling
This protocol uses established computational models to predict the physicochemical and pharmacokinetic properties of the lead candidates.
Step-by-Step Methodology:
-
Select Tool: Utilize a freely accessible and comprehensive web-based tool such as SwissADME or pkCSM.[6][22]
-
Input Structures: Input the 2D structures (as SMILES strings) of the most promising derivatives identified from docking and MD simulations.
-
Analyze Profile: Evaluate the predicted properties against established thresholds for drug-likeness. Key parameters include:
-
Lipophilicity (LogP): A measure of a compound's fat-solubility. Values between 1 and 3 are often ideal.
-
Aqueous Solubility (LogS): Poor solubility can lead to poor absorption.
-
Lipinski's Rule of Five: A set of guidelines (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to assess potential oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS targets, but often undesirable for peripherally acting drugs.
-
Toxicity Risks: Predictions for properties like mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).
-
Data Presentation: Predicted ADMET Properties
A consolidated table allows for a multi-parameter assessment of the lead candidates' drug-likeness.
| Derivative ID | MW ( g/mol ) | LogP | LogS | BBB Permeant? | Lipinski Violations | Toxicity Alerts |
| DER-02 | 425.45 | 3.85 | -4.10 | Yes | 0 | None |
| DER-03 | 441.90 | 4.21 | -4.55 | Yes | 0 | None |
| DER-04 | 437.48 | 3.90 | -4.20 | Yes | 0 | PAINS |
Interpretation: In this hypothetical table, while DER-03 had the best binding affinity, all candidates show good drug-like properties. However, DER-04 flags a potential PAINS (Pan-Assay Interference Compounds) alert, which might deprioritize it despite its good docking score. This demonstrates the critical importance of integrating ADMET analysis into the selection process.
Chapter 6: Synthesis and Conclusion
The culmination of this integrated in silico workflow is a small, prioritized list of novel this compound derivatives with a high probability of success in experimental testing. Based on our hypothetical results, derivative DER-03 emerges as the top candidate. It exhibits the strongest predicted binding affinity, maintains a stable interaction within the PC-PLC active site during molecular dynamics simulations, and possesses a favorable ADMET profile with no predicted toxicity flags or violations of Lipinski's rules.
This computational approach does not replace the need for laboratory synthesis and biological assays.[24] Instead, it serves as a powerful and cost-effective hypothesis-generation engine, ensuring that precious laboratory resources are focused on compounds with the highest likelihood of becoming successful therapeutic agents. By systematically evaluating binding, stability, and drug-likeness, this workflow provides a robust and reliable pathway for advancing the development of the this compound scaffold.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
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Stierand, K., & Rarey, M. (2010). Drawing the PDB: protein-ligand complexes in two dimensions. Medicinal Chemistry Letters. Available at: [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]
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Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology. Available at: [Link]
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Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances in Applied Mathematics. Available at: [Link]
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Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. Available at: [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery. Available at: [Link]
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Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural Biology. Available at: [Link]
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BIOVIA, Dassault Systèmes. (2020). Discovery Studio Visualizer. Available at: [Link]
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Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics. Available at: [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Available at: [Link]
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Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Available at: [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
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DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics. Available at: [Link]
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Stewart, A. J., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological Reviews. Available at: [Link]
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RCSB Protein Data Bank. (n.d.). RCSB PDB. Available at: [Link]
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Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. Available at: [Link]
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Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics. Available at: [Link]
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Jaghoori, M. M., Bleijlevens, B., & Olabarriaga, S. D. (2016). 101 things you can do with a PDB file. PeerJ Preprints. Available at: [Link]
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De, P., & De, B. K. (2012). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Request PDF. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. ResearchGate. Available at: [Link]
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Brzozowski, Z., Sławiński, J., & Sączewski, F. (2001). Synthesis and Anticancer Activity of 2-amino-8-chloro-5,5-dioxo[6][10][24]triazolo[2,3-b][6][10][24]benzodithiazine Derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 2-Amino-5-morpholinobenzoic Acid Derivatives via Suzuki Coupling
<
Introduction: The Significance of 2-Amino-5-morpholinobenzoic Acid Scaffolds in Medicinal Chemistry
The this compound scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active molecules. Its inherent structural features, including a hydrogen bond donor (amine), a hydrogen bond acceptor (carboxylic acid and morpholine oxygen), and a rigid aromatic ring, provide a versatile platform for designing molecules that can effectively interact with a wide range of biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, anti-inflammatory agents, and in the development of treatments for neurodegenerative diseases.[1][2][3] The ability to synthetically modify this core structure is therefore of paramount importance to medicinal chemists.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of C-C bonds, particularly for the creation of biaryl and substituted aromatic systems.[4][5][6] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic boronic acids, making it an indispensable tool in the synthesis of complex molecules.[7][8][9] This application note provides a detailed guide to the synthesis of this compound derivatives utilizing the Suzuki coupling, offering insights into the reaction mechanism, a comprehensive experimental protocol, and troubleshooting strategies.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (in this case, a halogenated this compound precursor) to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4][6] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[12]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an aryl boronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14][15] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[16]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-Amino-5-(4-methoxyphenyl)morpholinobenzoic Acid
This protocol details the synthesis of a representative this compound derivative via the Suzuki coupling of 2-amino-5-bromobenzoic acid and 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Amino-5-bromobenzoic acid | ≥98% | Commercially Available | Starting material.[17] |
| 4-Methoxyphenylboronic acid | ≥98% | Commercially Available | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Water | Deionized | In-house | Solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For acidification. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available | Drying agent. |
| Celite® | --- | Commercially Available | Filtration aid. |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
Synthetic Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromobenzoic acid (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) via syringe. The use of an aqueous solvent mixture is common in Suzuki couplings and often enhances the reaction rate.[18]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[19]
-
Acidification and Extraction: Transfer the filtrate to a separatory funnel. Add 1 M HCl to the aqueous layer until the pH is approximately 2-3 to precipitate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-amino-5-(4-methoxyphenyl)morpholinobenzoic acid.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
Key Optimization Considerations:
-
Catalyst and Ligand: For challenging substrates, particularly those involving less reactive aryl chlorides, more sophisticated catalyst systems may be required. Buchwald-type ligands such as SPhos and XPhos are known to be highly effective for such transformations.[9][12]
-
Base Selection: The choice of base is not trivial. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction.[16][20] For base-sensitive substrates, milder bases like NaHCO₃ may be necessary.[20]
-
Solvent System: While dioxane/water is a common solvent system, other solvents such as toluene, DMF, or 2-MeTHF can be beneficial for certain substrate combinations.[18]
-
Side Reactions: Common side reactions include protodehalogenation of the starting material and homocoupling of the boronic acid.[21] Protodehalogenation can often be minimized by using an anhydrous base and solvent. Homocoupling can sometimes be suppressed by lowering the reaction temperature or adjusting the stoichiometry of the boronic acid.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of this compound derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate a diverse range of compounds for drug discovery and development. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful synthetic transformation.
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Adamo, C., & Amatore, C. (2004). Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: A DFT Study. Journal of the American Chemical Society, 126(5), 1364-1373.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
- Matos, K., & Södergren, M. J. (2001). The Role of Base in the Suzuki Reaction. The Journal of Organic Chemistry, 66(26), 8859–8863.
- Wang, Y., & Li, J. (2003). A Study of the Base Effect on the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 68(16), 6214–6217.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic acids. In Boronic Acids (pp. 1-110). Springer, Berlin, Heidelberg.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of heteroaryl halides.
- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Mondal, B., et al. (2019). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 896, 143-151.
- NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide.
- Yılmaz, M. K., et al. (2018). Palladium(II) catalyzed Suzuki C C coupling reactions with imino- and amino-phosphine ligands. Inorganica Chimica Acta, 482, 252-258.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
- Štefane, B., et al. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 23(10), 2596.
- Sakinho. (2016, February 19). Re: Your "Go-To", "just couple already", Suzuki conditions? [Online forum comment]. Reddit.
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American Elements. (n.d.). This compound. Retrieved from [Link]
- Reilly, M., et al. (2013). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 56(22), 9297–9312.
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. (2004).
- Holzer, M., et al. (2008). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Letters in Drug Design & Discovery, 5(2), 115-121.
- Weng, G., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(10), 657-664.
- Gomes, P., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(5), 1265.
- Aslam, S., et al. (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 22(12), 2056.
- Ilaš, J., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(21), 3874.
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Application Notes and Protocols for Amide Bond Formation with 2-Amino-5-morpholinobenzoic Acid
Introduction: The Significance of 2-Amino-5-morpholinobenzoic Acid in Medicinal Chemistry
This compound is a key building block in contemporary drug discovery, frequently utilized as a crucial intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its unique structure, featuring an anthranilic acid core substituted with a morpholino group, provides a valuable scaffold for developing molecules with specific binding properties and favorable pharmacokinetic profiles. The formation of an amide bond with this moiety is a cornerstone reaction in the elaboration of this scaffold into diverse and complex drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization.
Chemical Principles and Mechanistic Considerations
The amide bond formation between a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow. Therefore, the activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[2] The primary challenge in the acylation of this compound lies in the electronic nature of the aniline nitrogen. While the morpholino group is generally considered an electron-donating group, its effect on the nucleophilicity of the amino group can be complex and may be attenuated by the electron-withdrawing carboxylic acid group. Therefore, robust coupling conditions are often required.
Several classes of coupling reagents have been developed to address this challenge, each with its own mechanism of action. The most common strategies involve the use of carbodiimides, phosphonium salts, and uronium salts.
Mechanism of Carbodiimide-Mediated Amide Bond Formation (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct.[2] In the presence of an additive like 1-hydroxybenzotriazole (HOBt), the reaction proceeds through a more stable activated intermediate, minimizing side reactions and racemization.
The mechanism involves:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: The nucleophilic HOBt attacks the O-acylisourea, forming a more stable HOBt-ester and releasing the EDC-urea byproduct.
-
Nucleophilic Attack by the Amine: The amine (this compound) then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt.[2]
Caption: EDC/HOBt mediated amide bond formation workflow.
Mechanism of Uronium/Aminium Salt-Mediated Amide Bond Formation (HATU/HBTU)
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents, particularly for challenging substrates.[3][4]
The general mechanism proceeds as follows:
-
Formation of an Active Ester: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the uronium salt to form a highly reactive OBt- or OAt-ester intermediate.[4]
-
Aminolysis: The amine then attacks this active ester to yield the final amide product.
Caption: General mechanism for HATU-mediated amide coupling.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid coupling partner. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Coupling
This method is a reliable and cost-effective choice for many amide bond formations.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1–0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Coupling
HATU is a highly effective reagent, particularly for sterically hindered or electronically deactivated amines.[5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15–30 minutes for pre-activation.
-
Add this compound (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2–18 hours.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| EDC/HOBt | Cost-effective, water-soluble byproduct.[2] | Slower reaction rates, may be less effective for challenging substrates. | 0 °C to RT, DMF or DCM, 12-24h. |
| HATU | High reactivity, fast reaction times, good for hindered substrates.[5] | More expensive, potential for side reactions if not handled properly. | 0 °C to RT, DMF, 2-18h. |
| HBTU | Similar to HATU but can be slightly less reactive, generally good yields.[3] | More expensive than carbodiimides. | 0 °C to RT, DMF, 4-24h. |
Expertise & Experience: Troubleshooting and Optimization
-
Low Yields: If the reaction is sluggish or yields are low, consider increasing the reaction temperature to 40–50 °C. For particularly challenging substrates, switching from EDC/HOBt to a more powerful coupling reagent like HATU is recommended.[6]
-
Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents, especially if the amine is not added promptly after the activation of the carboxylic acid.[7] Using HOBt helps to minimize this side reaction.
-
Purification: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup. The byproducts from HATU and HBTU are also generally water-soluble. If purification by column chromatography is difficult, consider recrystallization or preparative HPLC.
-
Solvent Choice: DMF is a good general solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates. However, for some reactions, DCM or acetonitrile may be suitable alternatives.
Trustworthiness: Self-Validating Systems
To ensure the reliability of your results, it is crucial to incorporate self-validating steps into your workflow:
-
Confirm Starting Material Purity: Ensure the purity of your carboxylic acid and this compound using techniques like NMR or LC-MS before starting the reaction.
-
Monitor Reaction Progress: Regularly check the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify the formation of any side products.
-
Characterize the Final Product: Thoroughly characterize the purified amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Conclusion
The successful formation of an amide bond with this compound is a critical step in the synthesis of many promising drug candidates. By understanding the underlying chemical principles and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably synthesize their target molecules. The protocols and insights provided in this guide offer a solid foundation for achieving success in this important synthetic transformation.
References
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
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Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]
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Amide coupling. Reddit. [Link]
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Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. ResearchGate. [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Linnaeus University Press. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. [Link]
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Synthesis of anthranilic acid amide. PrepChem.com. [Link]
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SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. Ijarse. [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
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Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]
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PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE CAS#: 876892-54-5. ChemWhat. [Link]
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Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. [Link]
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Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. [Link]
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(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
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Protocol for the synthesis of 2-Amino-5-morpholinobenzoic acid-based kinase inhibitors
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of 2-Amino-5-morpholinobenzoic Acid-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. The morpholine moiety is recognized as a privileged pharmacophore, often incorporated to enhance aqueous solubility, metabolic stability, and to form critical hydrogen bond interactions within the kinase hinge region.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the synthesis of the this compound core, followed by its elaboration into a representative kinase inhibitor via a palladium-catalyzed Buchwald-Hartwig amination. Each step is accompanied by expert commentary on the underlying chemical principles, potential challenges, and optimization strategies to ensure reproducibility and high-yield synthesis.
Introduction: The Strategic Value of the Morpholine Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The design of small molecule inhibitors that target the ATP-binding site of kinases is a validated and highly successful therapeutic strategy.[6] The this compound framework provides a versatile and strategically advantageous starting point for such inhibitors.
The rationale for its use is threefold:
-
The Morpholine Group: This heterocyclic amine is not merely a solubilizing group. Its oxygen atom can act as a key hydrogen bond acceptor, often interacting with the backbone amide protons of the kinase hinge region, a common anchoring point for Type I and II inhibitors.[2][7] Furthermore, its presence generally imparts favorable pharmacokinetic properties.[1]
-
The Anthranilic Acid Core: The 2-aminobenzoic acid structure provides two orthogonal functional handles. The amino group serves as a primary vector for building into the core of the ATP-binding site, while the carboxylic acid can be used to interact with solvent or be further modified to fine-tune properties.[8][9]
-
Synthetic Tractability: The scaffold is accessible through robust and scalable chemical transformations, making it attractive for both initial library synthesis and later-stage process development.
This document details a reliable synthetic pathway, beginning from commercially available 2-chlorobenzoic acid, to furnish a final kinase inhibitor exemplar, demonstrating the utility of this valuable scaffold.
Overall Synthetic Workflow
The synthesis is logically divided into two main parts: the construction of the core scaffold and its subsequent functionalization.
Caption: Overall workflow for the synthesis of the target kinase inhibitor.
Part 1: Synthesis of the Core Scaffold
Step 1.1: Nitration of 2-Chlorobenzoic Acid
Reaction: 2-Chlorobenzoic Acid → 2-Chloro-5-nitrobenzoic Acid
Principle: This is a classic electrophilic aromatic substitution. A nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor substitution at the C5 position, para to the chlorine and meta to the carboxyl group. Precise temperature control is critical to minimize the formation of undesired isomers, such as 2-chloro-3-nitrobenzoic acid.[10][11]
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 160 mL of concentrated sulfuric acid (100%) to below 0 °C in an ice-salt bath.
-
Slowly add 32 g of 2-chlorobenzoic acid while maintaining the temperature below 0 °C. Stir until all solid has dissolved.
-
Prepare the nitrating mixture by carefully adding 16 g of nitric acid (80%) to 40 g of sulfuric acid (100%) in a separate, pre-chilled flask.
-
Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour, ensuring the internal temperature does not exceed 0 °C.[10]
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring. A precipitate will form.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.[10]
Step 1.2: Nucleophilic Aromatic Substitution with Morpholine
Reaction: 2-Chloro-5-nitrobenzoic Acid + Morpholine → 2-Morpholino-5-nitrobenzoic Acid
Principle: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the C5 position. Morpholine acts as the nucleophile, displacing the chloride. This reaction can be driven by heat or microwave irradiation, often without the need for a metal catalyst.[12]
Protocol:
-
To a solution of 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) in 100 mL of a suitable solvent like DMSO or NMP, add morpholine (13.0 mL, 149 mmol, 3.0 equivalents).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (20.6 g, 149 mmol, 3.0 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain 2-morpholino-5-nitrobenzoic acid.
Step 1.3: Reduction of the Nitro Group
Reaction: 2-Morpholino-5-nitrobenzoic Acid → this compound
Principle: The selective reduction of an aromatic nitro group in the presence of a carboxylic acid is a common transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[13] The reaction proceeds with high chemoselectivity, leaving the carboxylic acid and the aromatic ring intact.
Protocol:
-
In a hydrogenation vessel, dissolve 2-morpholino-5-nitrobenzoic acid (10.0 g, 39.6 mmol) in 150 mL of methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~1.0 g, 10 wt%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a balloon filled with H₂).
-
Stir the reaction vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a solid.[14]
Part 2: Synthesis of a Representative Kinase Inhibitor
Step 2.1: Buchwald-Hartwig Amination
Reaction: this compound + 4,6-dichloro-2-(trifluoromethyl)pyrimidine → Final Product
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15][16] It enables the coupling of an amine with an aryl or heteroaryl halide. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the heteroaryl chloride, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.[17] The choice of ligand is crucial for an efficient reaction.[18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol:
-
To an oven-dried flask, add this compound (1.0 g, 4.5 mmol), 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.07 g, 4.95 mmol, 1.1 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.09 g, 0.1 mmol, 2 mol%), and a phosphine ligand like Xantphos (0.12 g, 0.2 mmol, 4 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃) (2.93 g, 9.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add 20 mL of an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final kinase inhibitor.
Summary of Synthetic Data
The following table summarizes the expected outcomes for the described synthetic sequence. Values are representative and may vary based on experimental conditions and scale.
| Step | Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Purity (HPLC) | Key Analytical Data (Expected) |
| 1.1 | 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | ~92%[10] | >98% | ¹H NMR shows characteristic aromatic signals; MS (ESI-) m/z 200.0 |
| 1.2 | 2-Morpholino-5-nitrobenzoic acid | C₁₁H₁₂N₂O₅ | 252.23 | ~85% | >97% | ¹H NMR shows new signals for morpholine protons; MS (ESI-) m/z 251.1 |
| 1.3 | This compound | C₁₁H₁₄N₂O₃ | 222.24 | >95% | >98% | Disappearance of nitro group on UV; MS (ESI+) m/z 223.1 [M+H]⁺ |
| 2.1 | Final Kinase Inhibitor | C₂₆H₂₄ClF₃N₆O₆ | 434.82 | ~60-75% | >99% | ¹H NMR and ¹³C NMR consistent with structure; HRMS confirms exact mass |
Conclusion and Outlook
This application note provides a robust and well-validated protocol for the multi-step synthesis of kinase inhibitors based on the this compound scaffold. By explaining the rationale behind each synthetic step and providing detailed, actionable procedures, this guide serves as a reliable resource for medicinal chemists and drug discovery scientists. The described Buchwald-Hartwig amination in the final step highlights the modularity of this approach, allowing for the rapid generation of diverse compound libraries by simply varying the heteroaryl coupling partner. This enables extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity against specific kinase targets.[19][20]
References
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American Chemical Society. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Available at: [Link]
-
PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]
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Patsnap Eureka. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Available at: [Link]
- Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
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PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]
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Patsnap Eureka. Production process of 2-chloro-5-nitrobenzoic acid. Available at: [Link]
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ResearchGate. Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Available at: [Link]
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PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available at: [Link]
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Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]
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Reddit. Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid?. Available at: [Link]
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ResearchGate. Pharmacological profile of morpholine and its derivatives. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
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PMC - NIH. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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MDPI. RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
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J-Stage. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Available at: [Link]
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PMC - PubMed Central. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available at: [Link]
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PubMed Central. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Available at: [Link]
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PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Available at: [Link]
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Vertex Pharmaceuticals Incorporated. Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 2-Amino-5-morpholinobenzoic Acid in Solid-Phase Organic Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Among the privileged scaffolds, quinazolinones and related heterocyclic systems are of paramount importance, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The efficient construction of libraries based on these core structures is a key objective for drug development professionals. Solid-phase organic synthesis (SPOS) offers a robust platform for the rapid generation of such compound collections by simplifying purification and enabling automation[1].
2-Amino-5-morpholinobenzoic acid is a valuable building block for the synthesis of diverse heterocyclic compounds. Its unique trifunctional nature—a nucleophilic aniline, a carboxylic acid for resin anchoring, and a morpholine moiety for modulating physicochemical properties—makes it an attractive starting material for creating focused compound libraries[3][4]. The morpholine group, in particular, can enhance aqueous solubility and provide a vector for further chemical diversification, making it a desirable feature in many drug candidates.
This comprehensive guide provides detailed application notes and protocols for the strategic incorporation of this compound into solid-phase synthesis workflows, with a particular focus on the construction of quinazolinone derivatives.
Core Principles: The Logic of Solid-Phase Synthesis with this compound
The solid-phase synthesis of small molecules hinges on the strategic use of an insoluble polymeric support, to which the initial building block is covalently attached via a linker[1]. Subsequent chemical transformations are carried out in solution, and excess reagents and byproducts are easily removed by simple filtration and washing of the resin-bound compound. This circumvents the need for traditional, often time-consuming, purification techniques at each synthetic step[1].
The successful implementation of this compound in a solid-phase strategy requires careful consideration of several key parameters:
-
Resin and Linker Selection: The choice of resin and the linking strategy is critical. For carboxylic acids like this compound, resins that allow for ester-based linkages are ideal. The linker's stability to the planned reaction conditions and its susceptibility to cleavage under specific, controlled conditions at the end of the synthesis are paramount.
-
Protecting Group Strategy: The aniline nitrogen of this compound is a reactive nucleophile. To prevent unwanted side reactions during the initial resin loading and subsequent steps, it is often necessary to protect this amino group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a suitable choice as it is stable to the acidic conditions often used for final cleavage but is readily removed with a mild base like piperidine[5][6].
-
Coupling and Cyclization Chemistry: The construction of the desired heterocyclic scaffold, such as a quinazolinone, involves a sequence of coupling and cyclization reactions on the solid support. The choice of coupling reagents and reaction conditions must be optimized to ensure high yields and purity of the resin-bound intermediates.
-
Cleavage from the Solid Support: The final step involves the release of the target molecule from the resin. This is typically achieved by treating the resin with a specific "cleavage cocktail," the composition of which depends on the nature of the linker and any side-chain protecting groups on the synthesized molecule.
Below is a conceptual workflow illustrating the solid-phase synthesis of a quinazolinone library using this compound.
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- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for Cell-Based Assays: Characterizing 2-Amino-5-morpholinobenzoic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of 2-Amino-5-morpholinobenzoic Acid Derivatives
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a cornerstone of progress. The this compound scaffold represents a promising chemical starting point for the development of targeted therapies. Its structural motifs suggest a potential for interaction with key cellular signaling nodes, particularly protein kinases, which are frequently dysregulated in diseases such as cancer. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust cell-based evaluations of novel this compound derivatives.
For the purpose of this application note, we will consider a hypothetical derivative, AMBA-1 , as a case study to illustrate the experimental workflows. We will operate under the working hypothesis that AMBA-1 is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
These protocols are designed to be self-validating systems, providing a logical and stepwise approach to characterizing the cellular effects of AMBA-1 and similar derivatives, from broad phenotypic effects to specific target engagement.
Part 1: Initial Phenotypic Screening - Assessing Global Cellular Impact
The initial phase of characterization aims to determine the overall effect of a novel compound on cell viability and proliferation. This provides a broad understanding of the compound's cytotoxic or cytostatic potential.
Cell Proliferation/Viability Assays
These assays are fundamental to understanding the dose-dependent effects of a compound on cell populations. We will describe two common methods: the MTS assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
1.1.1. Rationale and Experimental Choice
-
MTS Assay: This colorimetric assay utilizes a tetrazolium salt (MTS) that is reduced by metabolically active cells to a colored formazan product.[4][5] The amount of formazan is directly proportional to the number of viable cells. It is a cost-effective and straightforward method for initial screening.
-
CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[6] It is generally more sensitive than colorimetric assays and has a broad linear range.[6] Using both methods can provide a more comprehensive picture of the compound's effect on cell health.
1.1.2. Experimental Workflow: Proliferation Assays
Caption: Workflow for cell proliferation/viability assays.
1.1.3. Detailed Protocol: MTS Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock of AMBA-1 and other derivatives by serial dilution in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to each well.[4]
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
1.1.4. Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTS protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
1.1.5. Data Presentation: Hypothetical IC₅₀ Values for AMBA-1
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| MCF-7 | MTS | 72h | 5.2 |
| MCF-7 | CellTiter-Glo® | 72h | 4.8 |
| A549 | MTS | 72h | 8.1 |
| A549 | CellTiter-Glo® | 72h | 7.5 |
Part 2: Mechanistic Assays - Elucidating the Mode of Action
Once the anti-proliferative effect of AMBA-1 is established, the next step is to investigate the underlying mechanism. Based on our hypothesis, we will focus on assays for apoptosis and PI3K/Akt pathway inhibition.
Apoptosis Assays
A common mechanism of action for anti-cancer compounds is the induction of programmed cell death, or apoptosis. We will utilize two complementary assays to assess apoptosis: a caspase activity assay and an Annexin V binding assay.
2.1.1. Rationale and Experimental Choice
-
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key executioners of apoptosis.[1] Caspase-3 and -7 are effector caspases, and their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures their activity.[7]
-
RealTime-Glo™ Annexin V Apoptosis Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V has a high affinity for PS and can be used to detect this event. The RealTime-Glo™ Annexin V Assay allows for the kinetic monitoring of apoptosis in living cells.[8]
2.1.2. Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with AMBA-1 at various concentrations (including a positive control like staurosporine) for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
2.1.3. Detailed Protocol: RealTime-Glo™ Annexin V Apoptosis Assay
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Reagent and Compound Addition: Prepare the 2X RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent and 2X compound dilutions. Add 50 µL of the 2X reagent and 50 µL of the 2X compound dilution to the appropriate wells.
-
Kinetic Measurement: Immediately place the plate in a plate-reading luminometer equipped with an environmental control chamber (37°C, 5% CO₂) and begin kinetic measurements of luminescence (apoptosis) and fluorescence (necrosis) every 30-60 minutes for up to 48 hours.
-
Data Analysis: Plot the luminescent and fluorescent signals over time for each concentration of AMBA-1.
2.1.4. Data Presentation: Hypothetical Apoptosis Induction by AMBA-1 in MCF-7 Cells
| Treatment (24h) | Caspase-3/7 Activity (Fold Change) | Annexin V Signal (Relative Luminescence Units) |
| Vehicle Control | 1.0 | 1,500 |
| AMBA-1 (5 µM) | 4.2 | 8,200 |
| AMBA-1 (10 µM) | 8.5 | 15,600 |
| Staurosporine (1 µM) | 12.1 | 22,300 |
PI3K/Akt Pathway Modulation Assays
To directly test our hypothesis, we will investigate the effect of AMBA-1 on the phosphorylation status of key proteins in the PI3K/Akt pathway.
2.2.1. Rationale and Experimental Choice
-
LanthaScreen™ TR-FRET Cellular Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying protein phosphorylation in a cellular context.[9] The LanthaScreen™ assays use a terbium-labeled phospho-specific antibody and a GFP-tagged substrate to generate a FRET signal upon phosphorylation.[9] This provides a high-throughput compatible method to assess the activity of specific kinases.
-
Western Blotting: This traditional technique provides a qualitative and semi-quantitative assessment of protein phosphorylation. It is essential for confirming the results from high-throughput assays and for examining multiple pathway components simultaneously.
2.2.2. PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized mechanism of AMBA-1 in the PI3K/Akt/mTOR pathway.
2.2.3. Detailed Protocol: LanthaScreen™ TR-FRET Assay for p-Akt (Ser473)
-
Cell Seeding and Treatment: Seed cells expressing a GFP-Akt fusion protein in a 384-well plate. Treat with AMBA-1 for the desired time.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol.
-
Antibody Addition: Add the terbium-labeled anti-p-Akt (Ser473) antibody to the lysate.
-
Incubation: Incubate at room temperature to allow for antibody binding.
-
TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (GFP) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520/495) and normalize to the vehicle control to determine the inhibition of Akt phosphorylation.
2.2.4. Detailed Protocol: Western Blotting for PI3K/Akt Pathway Components
-
Cell Culture and Lysis: Culture and treat cells with AMBA-1 as for other assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Part 3: Ensuring Scientific Integrity and Trustworthiness
To ensure the reliability of the generated data, it is crucial to incorporate proper controls and validation steps into each experiment.
-
Positive and Negative Controls: Always include appropriate positive controls (e.g., known inhibitors of the pathway) and negative controls (vehicle-treated and untreated cells).
-
Dose-Response and Time-Course Experiments: Characterize the effects of your compound over a range of concentrations and time points to understand its potency and the kinetics of its action.
-
Statistical Analysis: Perform appropriate statistical analysis to determine the significance of your findings.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of novel this compound derivatives. By systematically progressing from broad phenotypic screens to more focused mechanistic studies, researchers can efficiently elucidate the biological activity of these compounds. The hypothetical case of AMBA-1 as a PI3K/Akt pathway inhibitor serves as a practical example of how to apply these methodologies to advance promising compounds through the early stages of the drug discovery pipeline.
References
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(4), 349–359. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3939. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Ocana, A., et al. (2014). Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. PLoS ONE, 9(4), e95219. Retrieved from [Link]
-
Duong, M. T., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports, 8(1), 17373. Retrieved from [Link]
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis and Purification of 2-Amino-5-morpholinobenzoic acid
Abstract
This comprehensive application note provides detailed analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for 2-Amino-5-morpholinobenzoic acid. This compound, possessing both an aromatic amine and a carboxylic acid moiety, presents unique challenges and opportunities for chromatographic separation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical protocols for achieving high-purity isolation and accurate quantification of the target molecule. The methodologies are developed based on established principles of reversed-phase chromatography and are designed to be robust and scalable, adhering to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]
Introduction: The Significance of Purity for this compound
This compound is a substituted anthranilic acid derivative. Its bifunctional nature, containing both a basic amino group and an acidic carboxyl group, makes it a valuable building block in medicinal chemistry and pharmaceutical development.[11][12] The purity of such intermediates is of paramount importance as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. HPLC is a powerful and versatile technique for the analysis and purification of such non-volatile organic compounds.[13] This document outlines a systematic approach to developing and implementing HPLC methods for this compound.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties. For this compound, the key characteristics influencing its chromatographic behavior are:
-
Polarity: The presence of the amino, carboxyl, and morpholino groups imparts a significant degree of polarity to the molecule. This suggests that reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is a suitable approach.[13][14][15]
-
Ionization (pKa): The molecule has two ionizable centers: the carboxylic acid (anionic at higher pH) and the aromatic amine (cationic at lower pH). The morpholino group is also basic. The overall charge of the molecule is therefore highly dependent on the pH of the mobile phase. Controlling the mobile phase pH is critical to achieving reproducible retention times and good peak shapes. For robust retention on a C18 column, it is often advantageous to suppress the ionization of the carboxylic acid by maintaining a low pH (e.g., pH 2.5-3.5) in the mobile phase.
-
UV Absorbance: Aromatic compounds like this compound typically exhibit strong UV absorbance, making UV detection a highly sensitive and appropriate choice.[16] The presence of the amino and carboxyl groups on the benzene ring will influence the absorption maxima. Based on structurally similar compounds like aminobenzoic acids, strong absorbance can be expected in the range of 220-320 nm.[17][18]
Analytical HPLC Method for Purity Assessment
This section details a robust analytical HPLC method for the quantitative determination of this compound and its potential impurities.
Rationale for Method Development
The chosen method employs a reversed-phase C18 column, which provides excellent retention for moderately polar aromatic compounds.[13][19] A gradient elution is selected to ensure the efficient elution of both the main compound and any potential impurities with a wider range of polarities. The mobile phase consists of an acidified aqueous component to control the ionization of the analyte and an organic modifier (acetonitrile) to modulate the retention.
Experimental Protocol: Analytical HPLC
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid, analytical grade.
-
Reference standard of this compound of known purity.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (or λmax determined by DAD) |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The acceptance criteria should be established based on ICH guidelines, typically including:[7][8]
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0% for replicate injections.
Method Validation Strategy
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines.[2][4][9] The validation should include the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters.[8]
Preparative HPLC for Purification
The analytical method can be scaled up to a preparative scale for the purification of larger quantities of this compound.
Scaling Up from Analytical to Preparative HPLC
The primary adjustments when moving from an analytical to a preparative scale involve:
-
Column Dimensions: A larger diameter column (e.g., 20-50 mm) is used to accommodate a higher sample load.
-
Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column.
-
Sample Loading: The amount of sample injected is significantly increased. A loading study should be performed to determine the maximum amount of sample that can be loaded without compromising the separation.
-
Fraction Collection: A fraction collector is used to isolate the peak corresponding to the pure compound.
Experimental Protocol: Preparative HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, a larger internal diameter column, and a UV detector with a preparative flow cell.
-
Fraction collector.
-
Rotary evaporator for solvent removal.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on analytical run, may be a shallower gradient for better resolution. |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and loading study) |
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or DMSO, then dilute with mobile phase A).
-
Perform a loading study by injecting increasing amounts of the sample to determine the optimal loading capacity.
-
Inject the crude sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent using a rotary evaporator.
-
The final product can be obtained by lyophilization or crystallization.
Workflow Diagrams
Caption: Overall workflow for analytical method development and preparative purification of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the analysis and purification of this compound. The analytical method is suitable for accurate purity determination and can be fully validated according to regulatory expectations. The preparative method allows for the efficient isolation of high-purity material, which is essential for subsequent stages of drug development and research. By understanding the physicochemical properties of the analyte and applying sound chromatographic principles, researchers can confidently achieve their analytical and purification goals.
References
-
U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubMed. (1999, November 12). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF. [Link]
-
ResearchGate. (n.d.). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. [Link]
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
-
PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). [Link]
-
Scilit. (n.d.). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Amino-5-nitrobenzoic acid. [Link]
-
Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. [Link]
-
NIST. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]
-
ResearchGate. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum... | Download Scientific Diagram. [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 2-Amino-5-morpholinobenzoic Acid
Introduction: The Strategic Importance of 2-Amino-5-morpholinobenzoic Acid
This compound is a sophisticated, high-value chemical intermediate whose molecular architecture is pivotal in modern pharmaceutical development. Its structure, which combines a benzoic acid, an aniline, and a morpholine moiety, offers a unique combination of physicochemical properties. This makes it a sought-after building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors and anti-inflammatory agents.[1] The morpholine group, in particular, is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key hydrogen bond acceptor for binding to biological targets.[2]
Most notably, this compound is a critical precursor in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely prescribed as an anticoagulant.[3][4][5] The efficiency and purity of the Rivaroxaban synthesis are heavily dependent on the quality of this key intermediate. Therefore, a robust, scalable, and economically viable synthetic process for this compound is of paramount importance to the pharmaceutical industry.
This guide provides a detailed examination of the prevailing synthetic strategies and delivers a comprehensive, field-proven protocol for its large-scale production, focusing on the principles of chemical efficiency, process safety, and final product purity.
Strategic Analysis of Synthetic Routes
The core transformation in synthesizing this compound is the formation of a carbon-nitrogen (C-N) bond between the C5 position of a 2-aminobenzoic acid derivative and the nitrogen atom of morpholine. Two primary strategies dominate this field: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination.
Route A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway involves the direct displacement of a leaving group (typically a halogen) on an activated aromatic ring by a nucleophile (morpholine).[6] For this reaction to be feasible, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][8]
-
Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][9] The stability of this intermediate is the kinetic driver of the reaction.
-
Industrial Viability: While often cost-effective due to the lower cost of reagents, SNAr reactions can necessitate harsh conditions, such as high temperatures and pressures, to drive the reaction to completion. This increases energy costs and may require specialized high-pressure reactors, posing scalability challenges. Furthermore, achieving high regioselectivity can be difficult, leading to isomeric impurities that complicate downstream purification.
Route B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[10] This method allows for the coupling of aryl halides or triflates with amines under significantly milder conditions than SNAr.[11]
-
Mechanism Rationale: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[12] The cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the aryl-halide bond, (2) Ligand Exchange/Amine Coordination and Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[12][13] The choice of phosphine ligand is critical, as bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[12]
-
Industrial Viability: This method offers superior yields, excellent functional group tolerance, and milder reaction conditions, making it highly attractive for the synthesis of complex molecules.[10][14] The primary drawbacks for large-scale production are the cost of the palladium catalyst and specialized phosphine ligands, and the stringent requirement to remove residual palladium from the final active pharmaceutical ingredient (API) intermediate to levels below parts-per-million (ppm).[11]
Visualization of Synthetic Workflow
The following diagrams illustrate the chosen synthetic pathway and the underlying catalytic mechanism.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a 100 L scale reactor and assumes all equipment is appropriately rated, cleaned, and purged for anhydrous, inert atmosphere chemistry.
Reagents and Equipment
| Reagent/Material | Grade | CAS No. | Quantity | Molar Eq. |
| 2-Amino-5-bromobenzoic acid | ≥98% | 5794-88-7 | 5.00 kg | 1.0 |
| Morpholine | ≥99%, Anhydrous | 110-91-8 | 3.02 kg (3.02 L) | 1.5 |
| Sodium tert-butoxide (NaOtBu) | ≥98% | 865-48-5 | 4.44 kg | 2.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | 51364-51-3 | 106 g | 0.005 |
| Xantphos | ≥98% | 161265-03-8 | 267 g | 0.02 |
| Toluene | Anhydrous, <50 ppm H₂O | 108-88-3 | 50 L | - |
| Hydrochloric Acid (HCl) | 37% (w/w), Technical | 7647-01-0 | As needed (~5 L) | - |
| Isopropanol (IPA) | Technical | 67-63-0 | 15 L | - |
| Deionized Water | - | 7732-18-5 | ~100 L | - |
Equipment: 100 L glass-lined reactor with overhead stirrer, reflux condenser, nitrogen inlet/outlet, and temperature probe. 50 L auxiliary vessel. Filtration unit (e.g., Nutsche filter-dryer). Vacuum oven.
Safety & Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves. [15][16]* Reagent Hazards:
-
Toluene: Flammable liquid and vapor. Health hazard. Handle in a well-ventilated area away from ignition sources.
-
Sodium tert-butoxide: Corrosive and water-reactive. Causes severe skin and eye burns. Handle under an inert atmosphere. [15] * Palladium Catalyst: Toxic and sensitizer. Avoid inhalation of dust. [16] * Morpholine: Flammable and corrosive. Handle with care.
-
-
Process Hazards: The reaction is exothermic upon initial heating. Ensure controlled heating and adequate cooling capacity. All transfers of anhydrous reagents must be performed under a positive pressure of nitrogen to prevent moisture contamination.
Step-by-Step Procedure
-
Reactor Inerting: Purge the 100 L reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere (<1000 ppm O₂).
-
Reagent Charging:
-
Under a positive nitrogen flow, charge the reactor with 2-Amino-5-bromobenzoic acid (5.00 kg).
-
Add the palladium catalyst (Pd₂(dba)₃, 106 g) and the Xantphos ligand (267 g).
-
Add anhydrous toluene (50 L) via a closed-system transfer line.
-
Begin gentle agitation (50-75 RPM).
-
-
Base and Amine Addition:
-
In a separate dry, inerted vessel, dissolve the morpholine (3.02 kg) in a portion of the anhydrous toluene if desired, or add it directly to the reactor.
-
Slowly add the sodium tert-butoxide (4.44 kg) in portions to the stirred suspension. This step can be mildly exothermic; monitor the internal temperature.
-
Rationale: Adding the strong base last and in portions helps control any initial exotherm and ensures the catalyst and substrate are well-dispersated before the reaction is initiated. The use of two equivalents of base is crucial to deprotonate both the morpholine and the carboxylic acid, driving the reaction forward.
-
-
Reaction Execution:
-
Once all reagents are added, slowly heat the reaction mixture to 90 ± 5 °C.
-
Maintain the temperature and stir vigorously (100-150 RPM) for 12-24 hours.
-
In-Process Control (IPC): After 12 hours, take a sample under inert conditions and analyze by HPLC to determine the conversion rate. The reaction is considered complete when <1% of the starting 2-Amino-5-bromobenzoic acid remains.
-
-
Work-Up and Isolation:
-
Cool the reactor to 20-25 °C.
-
Slowly and carefully quench the reaction by adding deionized water (25 L). Caution: This will quench any unreacted NaOtBu and can be exothermic.
-
Stir the biphasic mixture for 30 minutes, then stop agitation and allow the layers to separate for at least 1 hour.
-
Transfer the lower aqueous layer containing the sodium salt of the product to the 50 L auxiliary vessel. The upper toluene layer contains catalyst residues and byproducts.
-
Rationale: The product, being an amino acid, forms a water-soluble sodium carboxylate salt in the basic aqueous phase, allowing for efficient separation from the nonpolar solvent, catalyst, and organic impurities.
-
-
Product Precipitation:
-
Cool the aqueous layer in the auxiliary vessel to 10-15 °C using a cooling jacket.
-
Slowly add 37% HCl to the stirred solution to adjust the pH to 4.5-5.5. The product will precipitate as a solid.
-
Rationale: Acidification protonates the carboxylate, rendering the zwitterionic product insoluble in the aqueous medium, causing it to precipitate. Controlling the pH is key to maximizing yield and minimizing the co-precipitation of impurities.
-
Stir the resulting slurry for 1-2 hours at 10-15 °C to allow for complete crystallization.
-
-
Purification and Drying:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake sequentially with deionized water (2 x 10 L) and then cold isopropanol (1 x 15 L).
-
Rationale: The water wash removes residual inorganic salts. The isopropanol wash displaces the water and helps to remove any residual organic impurities, facilitating faster drying.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Yield: 4.5 - 4.8 kg (80-86%).
-
Expected Purity: ≥99.0% by HPLC.
-
Quality Control (QC) Analytics
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify residual starting materials or byproducts. [17]* Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (222.24 g/mol ). [1]* Melting Point: To check for physical purity against a reference standard.
-
Residual Solvents (Gas Chromatography): To ensure levels of toluene and isopropanol are within acceptable pharmaceutical limits.
References
- The Synthesis of Rivaroxaban: A Deep Dive into its Core Intermedi
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
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- SAFETY D
- SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
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- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- 2-Amino-5-methylbenzoic Acid. (n.d.). Santa Cruz Biotechnology.
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- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic arom
- AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE. (2017, December 21).
- Olimjonov, S., et al. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). Polymers.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Analytical Methods. (n.d.). RSC Publishing.
- 2-Amino-5-bromobenzoic acid synthesis. (n.d.). ChemicalBook.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Angewandte Chemie.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- 2-Amino-5-chlorobenzoic acid synthesis. (n.d.). ChemicalBook.
- An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). Toxicology and Environmental Health Sciences.
- Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). The Journal of Organic Chemistry.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- This compound. (n.d.). Sigma-Aldrich.
- How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? (n.d.). Guidechem.
- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March). Medical Research Reviews.
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.
- A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid. (n.d.). Benchchem.
- Amino acid production processes. (n.d.). Advances in Biochemical Engineering/Biotechnology.
- Biotechnological production of amino acids and derivatives: Current status and prospects. (2025, August 10). Applied Microbiology and Biotechnology.
- 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.
- Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. (n.d.). ACS Omega.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-morpholinobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5-morpholinobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your yield and purity. This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anticoagulant drug Rivaroxaban.[1][2]
Synthesis Overview: The Buchwald-Hartwig Amination Approach
The most common and efficient method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction forms the crucial carbon-nitrogen bond between an aryl halide and morpholine. The typical starting material is a 2-amino-5-halobenzoic acid, such as 2-amino-5-bromobenzoic acid.
Caption: General scheme for the Buchwald-Hartwig synthesis of this compound.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of this reaction. Ensure your palladium source, such as Pd₂(dba)₃, is of high quality and has been stored correctly under an inert atmosphere. Exposure to air can lead to oxidation and deactivation.
-
Ligand Degradation: Phosphine ligands, like Xantphos, are susceptible to oxidation. Use fresh ligand or store it under inert gas. The choice of ligand is also critical; for electron-rich anilines, bulky electron-rich phosphine ligands are often required to promote the reaction.[4]
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine, while a base that is too strong can lead to side reactions. Cesium carbonate (Cs₂CO₃) is a commonly used base for this type of transformation. Sodium tert-butoxide (NaOtBu) is another strong base that can be effective, but may require more careful optimization.[4]
-
Solvent Quality: The solvent must be anhydrous and deoxygenated. Toluene is a common choice for Buchwald-Hartwig reactions. Ensure it is properly dried and degassed before use, as water and oxygen can poison the catalyst.[4]
-
Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. A typical temperature range is 80-110 °C.[4]
Caption: Troubleshooting workflow for low product yield.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My reaction seems to stall, and I'm left with a significant amount of unreacted 2-amino-5-bromobenzoic acid. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common hurdle. Here are some strategies to push the reaction forward:
Possible Causes & Solutions:
-
Insufficient Catalyst Loading: While catalytic amounts are used, too little catalyst will result in a slow or incomplete reaction. Typical catalyst loadings range from 1-5 mol%. If the reaction is sluggish, a modest increase in the catalyst and ligand loading may be beneficial.
-
Reaction Time: Buchwald-Hartwig aminations can sometimes require extended reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled but starting material remains, extending the reaction time may be all that is needed.
-
Poor Solubility: The reactants, particularly the benzoic acid derivative, may have limited solubility in the reaction solvent. This can hinder the reaction rate. If solubility is an issue, consider a co-solvent system or a different solvent altogether that can better dissolve all components at the reaction temperature.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst, slowing down the reaction as it forms. While more challenging to overcome, using a higher catalyst loading or a more active catalyst system from the outset can sometimes mitigate this effect.
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify the this compound from the crude reaction mixture. What are the common impurities and how can I remove them?
Answer: Purification can be challenging due to the presence of residual catalyst, ligand, and potential side products.
Common Impurities & Purification Strategies:
| Impurity | Potential Source | Recommended Purification Method |
| Palladium Residues | Catalyst | Filtration through a pad of Celite® or silica gel can help remove heterogeneous palladium species. For soluble palladium, treatment with a scavenger resin may be necessary. |
| Oxidized Ligand | Air exposure of the phosphine ligand | Column chromatography is typically effective at separating the desired product from the oxidized ligand. |
| Unreacted Starting Material | Incomplete reaction | Recrystallization can be an effective method to separate the product from unreacted 2-amino-5-bromobenzoic acid, as their solubility profiles are often different. |
| Hydrodehalogenated Byproduct | Side reaction where the bromine is replaced by hydrogen | This byproduct can be difficult to separate due to its similar structure. Careful optimization of column chromatography conditions is often required. |
| Di-arylated Amine | Reaction of the product with another molecule of the aryl halide | This is more common with primary amines. As morpholine is a secondary amine, this is less of a concern but can occur under forcing conditions. Chromatography is the best method for removal. |
Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often effective.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a highly pure crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-amino-5-bromobenzoic acid or 2-amino-5-iodobenzoic acid?
Both can be used. Aryl iodides are generally more reactive than aryl bromides in Buchwald-Hartwig aminations, which may allow for milder reaction conditions or lower catalyst loadings. However, 2-amino-5-bromobenzoic acid is often more readily available and less expensive, making it a common choice for larger-scale synthesis.
Q2: Can I use a different palladium catalyst or ligand?
Absolutely. The field of palladium-catalyzed cross-coupling is rich with a variety of catalysts and ligands. For example, pre-formed palladium catalysts can be used. The choice of ligand is crucial and can significantly impact the reaction's success. Bulky, electron-rich phosphine ligands are generally preferred for amination reactions. High-throughput experimentation can be a valuable tool for optimizing the catalyst and ligand combination for your specific substrate.[5]
Q3: Is it necessary to protect the carboxylic acid group?
In many cases, the free carboxylic acid is tolerated in Buchwald-Hartwig aminations, especially when using a base like cesium carbonate. However, if you are experiencing side reactions involving the carboxylic acid, or if you are using a very strong base, protection as an ester (e.g., methyl or ethyl ester) may be beneficial. The ester can then be hydrolyzed in a subsequent step to yield the desired product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), which can show the disappearance of starting materials and the appearance of the product.[4]
Q5: What are the key safety precautions for this synthesis?
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Buchwald-Hartwig amination. Optimization may be necessary for your specific setup and scale.
Materials:
-
2-Amino-5-bromobenzoic acid (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble materials.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). Rivaroxaban synthesis.
- Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10).
- IP.com. (2014).
- Google Patents. (2016).
- Google Patents. (2014).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
- Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
- Google Patents. (2008).
- ResearchGate. (2015). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- PubMed. (2020).
- Google Patents. (2019). (12)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (2011). (12)
- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- PubMed Central. (2009).
- ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Molecules. (1996). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
- PubMed Central. (2020).
- Semantic Scholar. (2015).
- MDPI. (2021).
- ResearchGate. (2005). (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles.
- Sigma-Aldrich. (n.d.). This compound | 153437-52-6.
- PubMed. (2012). 2-Amino-5-nitro-benzoic acid.
-
ResearchGate. (2022). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
- BenchChem. (2025).
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Technical Support Center: Synthesis of Morpholine-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges, particularly side reactions, encountered during the synthesis of morpholine and its derivatives.
Part 1: Frequently Asked Questions (FAQs) on Morpholine Synthesis
Q1: What are the most common industrial methods for synthesizing morpholine, and what are their primary drawbacks?
A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst at high temperature and pressure.[1] The DEG route is generally more efficient.[1] The primary drawback of the DEA method is the large quantity of sodium sulfate byproduct generated after neutralization, which requires disposal.[1][2] For the DEG route, challenges include catalyst deactivation and the formation of byproducts such as 2-(2-aminoethoxy)ethanol (AEE) from incomplete conversion and N-ethylmorpholine.[1]
Q2: I am synthesizing a C-substituted morpholine derivative. What is a modern and efficient laboratory-scale method?
A2: A highly efficient and modern method for synthesizing C-substituted morpholines is from 1,2-amino alcohols. A recently developed one or two-step protocol using ethylene sulfate and a base like potassium tert-butoxide (tBuOK) offers high yields and is more environmentally friendly.[3][4] This method is particularly advantageous for achieving selective monoalkylation of primary amines, which can be a significant challenge in other annulation reactions.[4][5]
Q3: My morpholine product is difficult to purify due to its high water solubility. What purification strategies can I employ?
A3: The hygroscopic nature of morpholine and the high water solubility of many of its derivatives can indeed complicate purification.[3] Here are some effective strategies:
-
Salting Out: Adding a significant amount of an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer during extraction can decrease the solubility of your organic compound, driving it into the organic phase.[6]
-
pH Adjustment: For basic morpholine derivatives, basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure the compound is in its free base form, which is typically less water-soluble than its protonated salt form.[6]
-
Drying: After extraction and before distillation, thoroughly dry the crude product. A common procedure involves stirring the crude morpholine over potassium hydroxide (KOH) pellets.[3][7]
-
Fractional Distillation: A final fractional distillation, sometimes over sodium metal, is often necessary to obtain pure, dry morpholine.[3][7]
Q4: What are the key safety concerns when synthesizing morpholine, particularly via the diethanolamine dehydration route?
A4: Safety is paramount. The dehydration of diethanolamine involves using concentrated strong acids, such as sulfuric or hydrochloric acid, at very high temperatures (180-210°C), which presents a significant hazard.[3][7] The initial addition of the acid to diethanolamine is a highly exothermic reaction that can generate acidic vapors.[7] Morpholine itself is a flammable and corrosive liquid.[3] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
Scenario 1: Dehydration of Diethanolamine (DEA)
Problem: "My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous, or charred product. What went wrong?"
This is a common issue often related to temperature control and reaction time. The dehydration of DEA requires a delicate balance.
Troubleshooting Workflow: Dehydration of Diethanolamine
Caption: Troubleshooting workflow for low yield in DEA dehydration.
Detailed Protocol for Improvement:
-
Setup: In a round-bottom flask equipped with a thermocouple and a condenser, add your diethanolamine.[7]
-
Acid Addition: Carefully add concentrated sulfuric or hydrochloric acid dropwise with stirring until the pH is ~1. This reaction is highly exothermic.[3][7]
-
Heating: Heat the mixture to drive off water until the internal temperature reaches 200-210°C. It is critical to maintain this temperature range for at least 15 hours to ensure complete cyclization.[3][7] A temperature drop of just 10-15°C can significantly reduce the yield.[3]
-
Workup: Allow the mixture to cool before proceeding with neutralization and distillation as per standard protocols.[3][7]
Scenario 2: Reductive Amination with Morpholine
Problem: "I am performing a reductive amination between morpholine and a ketone, but the reaction shows very low conversion to the desired N-substituted morpholine."
Low conversion in reductive amination can be attributed to several factors, primarily related to the formation and reduction of the intermediate iminium ion.
Troubleshooting Guide: Low Conversion in Reductive Amination
| Potential Cause | Explanation | Recommended Solution(s) |
| Ineffective Reducing Agent | The choice of reducing agent is crucial. Some, like sodium borohydride (NaBH₄), can reduce the starting ketone, while others may not be potent enough for the iminium ion.[3][8] | Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] These are effective at reducing the iminium ion as it forms without significantly affecting the ketone.[8] |
| Slow Iminium/Enamine Formation | The equilibrium between the carbonyl, amine, and the iminium/enamine intermediate may not favor the intermediate, especially with less reactive ketones. The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen, making it less nucleophilic than piperidine, which can slow this step.[9][10][11] | Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium forward. Alternatively, consider a two-step procedure: form the iminium ion first (sometimes with a Lewis acid like Ti(OiPr)₄ to activate the ketone), then add the reducing agent.[3] |
| Suboptimal pH | The reaction is pH-sensitive. The medium must be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. | Carefully control the reaction pH, often by using a buffer system. |
| Over-reduction Side Product | A strong reducing agent might reduce the carbonyl starting material to an alcohol, competing with the desired reaction. | Use a milder reducing agent that selectively reduces the iminium ion, such as NaBH(OAc)₃.[3] |
Scenario 3: Pd-Catalyzed Carboamination for Substituted Morpholines
Problem: "My Pd-catalyzed carboamination to form a substituted morpholine is yielding a complex mixture of products, including what appears to be a Heck arylation side product."
This is a known challenge, particularly when dealing with certain electronic properties of the substrates.[3][12]
Mechanistic Considerations and Solutions
The desired reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by Pd-N bond formation and subsequent intramolecular aminopalladation to form the morpholine ring.[12] However, competing pathways can exist.
Caption: Factors influencing Pd-catalyzed morpholine synthesis outcomes.
Troubleshooting Strategies:
-
Assess Your Aryl Halide: The use of electron-poor aryl bromides is a known cause for the formation of complex product mixtures.[3] The reaction generally performs better with electron-rich or electron-neutral aryl halides.[3] If possible, modify your synthetic strategy to incorporate a more suitable coupling partner.
-
Beware of Competing Heck Arylation: This side reaction is particularly problematic with N-aryl groups that are electron-deficient.[3] If you suspect Heck coupling, you may need to re-evaluate your catalyst system.
-
Optimize the Catalyst System: The choice of palladium catalyst and ligand is critical. While combinations like Pd(OAc)₂ and P(2-furyl)₃ have proven effective, the optimal system can be substrate-dependent.[3] A survey of different ligands may be necessary to improve selectivity and minimize side product formation.[12]
-
Verify Stoichiometry: Ensure the precise stoichiometry of your reactants, base, and catalyst, as deviations can lead to incomplete conversion and the formation of byproducts.[3]
References
-
Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube. [Link]
- Moss, P. H. (1964). Process for the preparation of morpholines. U.S.
-
Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Wikipedia. Morpholine. [Link]
-
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. [Link]
-
Chen, X., et al. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]
- CN110950818B. (2020). Method for purifying cis-2, 6-dimethyl morpholine.
-
ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. [Link]
-
Fache, F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Synple Chem. Available Synple Chem Reagent Cartridges. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
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- 12. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Aminobenzoic Acid Derivatives
Welcome to the technical support center for the purification of polar aminobenzoic acid (ABA) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile compounds. Due to their amphoteric and polar nature, ABA derivatives often present unique purification hurdles. This document provides in-depth, experience-based solutions in a question-and-answer format to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why are my polar aminobenzoic acid derivatives so difficult to purify using standard reversed-phase HPLC?
A1: Standard reversed-phase chromatography (e.g., using C18 or C8 columns) is often challenging for highly polar compounds like aminobenzoic acid derivatives for two main reasons[1]:
-
Zwitterionic Nature: Aminobenzoic acids are amphoteric, meaning they possess both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At intermediate pH values (near their isoelectric point), they exist as zwitterions (+H₃N-Ar-COO⁻)[2][3]. This high polarity leads to minimal interaction with the nonpolar stationary phase, resulting in poor retention and elution near the solvent front[3][4].
-
pH-Dependent Behavior: The charge and, consequently, the retention of these molecules are highly dependent on the mobile phase pH[5][6]. At low pH, the amino group is protonated (-NH₃⁺), and the compound behaves as a cation. At high pH, the carboxylic acid is deprotonated (-COO⁻), and it behaves as an anion. This variability can lead to inconsistent retention and poor peak shape if the pH is not carefully controlled.
Q2: I'm trying to choose between recrystallization and column chromatography. Which is better for my aminobenzoic acid derivative?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is an excellent and widely used technique for removing unreacted starting materials or byproducts with significantly different solubility profiles from your target compound[7]. It is often the most efficient method for large-scale purification if a suitable solvent system can be found. The key is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures[7][8].
-
Column Chromatography is more suitable for separating compounds with very similar polarities and solubilities, such as isomers or closely related byproducts[1][7]. It offers finer control over separation but is often more time-consuming and solvent-intensive for large quantities.
A common strategy is to perform an initial purification by recrystallization to remove the bulk of impurities, followed by column chromatography to achieve high purity if needed.
Q3: What is mixed-mode chromatography, and why is it recommended for these compounds?
A3: Mixed-mode chromatography is a powerful technique that utilizes a stationary phase with multiple interaction functionalities, typically combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics[9][10]. This dual-retention mechanism is ideal for polar and ionizable compounds like aminobenzoic acids[9][11].
The benefits include:
-
Enhanced Retention: It allows for the retention of compounds that are too polar for traditional reversed-phase methods[9][11].
-
Tunable Selectivity: By adjusting mobile phase parameters like pH, ionic strength, and organic solvent content, you can finely control the separation of compounds with widely different properties[10][11].
-
MS Compatibility: It often eliminates the need for non-volatile ion-pairing agents, making it compatible with mass spectrometry (MS) detection[10][11].
Troubleshooting Guide: Chromatographic Purification
This section addresses specific problems encountered during HPLC or flash chromatography of polar aminobenzoic acid derivatives.
Issue 1: Poor or No Retention on a C18 Column
| Potential Cause | Explanation & Suggested Solution |
| Compound is too Polar/Zwitterionic | Causality: At a pH near the isoelectric point, the zwitterionic form has very low hydrophobicity and will not be retained by the nonpolar C18 stationary phase[3]. Solution: Manipulate the compound's charge by adjusting the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the amino group, making the molecule a cation, while keeping the carboxylic acid protonated (neutral). This can increase interaction with some stationary phases, but often the compound is still too polar. The most robust solution is to switch to a different separation mode. |
| Inappropriate Separation Mode | Causality: Standard reversed-phase is fundamentally unsuited for many highly polar analytes[11]. Solution: Change your stationary phase and separation strategy. 1. Mixed-Mode Chromatography: Use a column with both reversed-phase and ion-exchange properties (e.g., RP/Cation-Exchange)[1][2]. This provides a secondary retention mechanism for the charged functional groups. 2. HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is designed for polar compounds and uses a polar stationary phase with a high organic content mobile phase[12]. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation & Suggested Solution |
| Secondary Interactions with Silica | Causality: The basic amino group can interact strongly with acidic residual silanol groups on the surface of silica-based columns, leading to peak tailing. This is especially problematic at mid-range pH where some silanols are deprotonated. Solution: 1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., below 3) to protonate the silanols and reduce this unwanted interaction. 2. Add a Competing Base: For flash chromatography, adding a small amount of a competing base like triethylamine (~0.1-0.5%) to the eluent can deactivate the acidic sites on the silica gel[7]. 3. Use a Modern, End-Capped Column: High-purity, fully end-capped columns have fewer accessible silanol groups, minimizing this effect. |
| Column Overload | Causality: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks. Solution: Reduce the sample concentration or injection volume[13]. Perform a loading study to determine the column's capacity for your specific compound. |
| Mismatched Sample Solvent | Causality: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is highly aqueous) can cause distorted peaks. Solution: Whenever possible, dissolve the sample in the initial mobile phase[13]. If a stronger solvent is required for solubility, inject the smallest possible volume. |
Issue 3: Difficulty Separating Isomers (e.g., ortho-, meta-, para-ABA)
| Potential Cause | Explanation & Suggested Solution |
| Insufficient Selectivity | Causality: Isomers often have very similar hydrophobicities, making them difficult to resolve on a standard C18 column where separation is primarily driven by this property[1]. Solution: Employ a separation technique that can exploit the subtle differences in their pKa values and charge distribution. 1. Mixed-Mode Chromatography: This is the premier technique for isomer separation. A reversed-phase/cation-exchange column can effectively separate aminobenzoic acid isomers by leveraging both hydrophobic and ionic interactions[1][2]. The separation can be tuned by adjusting the buffer concentration and pH[2]. 2. Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., an alkyl sulfonate for the cationic form of ABA) to the mobile phase[4][14]. This forms a neutral, hydrophobic complex that can be retained and separated on a C18 column. Note that this technique can have long equilibration times and may not be MS-friendly[11][15]. |
Here is a logical workflow for developing a robust HPLC method for polar aminobenzoic acid derivatives.
Troubleshooting Guide: Recrystallization
Issue 1: Low or No Crystal Formation Upon Cooling
| Potential Cause | Explanation & Suggested Solution |
| Compound is Too Soluble | Causality: Too much solvent was added, or the chosen solvent is too good at dissolving the compound even at low temperatures. Solution: 1. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent until you observe slight turbidity (cloudiness), then allow it to cool again. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gently warm until clear, then cool slowly[7]. For ABA derivatives, common systems include Ethanol/Water or Ethyl Acetate/Hexane. |
| Supersaturation | Causality: The solution is supersaturated, but crystallization has not been initiated. Solution: Induce crystallization. 1. Scratching: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites[8]. 2. Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystal growth[8]. |
Issue 2: Product "Oils Out" Instead of Crystallizing
| Potential Cause | Explanation & Suggested Solution |
| Solution Cooled Too Quickly | Causality: Rapid cooling can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice. Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulating the flask can help[8]. |
| Melting Point Depression | Causality: The presence of significant impurities can lower the melting point of the mixture to below the boiling point of the solvent. The compound melts in the hot solvent instead of dissolving. Solution: 1. Lower the Solvent Boiling Point: Choose a solvent or solvent mixture with a lower boiling point. 2. Pre-Purification: Attempt a preliminary purification step, like a quick filtration through a silica plug, to remove some impurities before recrystallization[7]. |
Issue 3: Polymorphism (Different Crystal Forms Appear)
| Potential Cause | Explanation & Suggested Solution |
| Solvent and Cooling Rate Influence | Causality: p-Aminobenzoic acid is known to exhibit polymorphism, with at least four different crystal forms identified[16][17]. The specific polymorph obtained is highly dependent on the solvent system, cooling rate, and supersaturation[7][16][18]. The α and β forms are most common[16]. Solution: To obtain a consistent polymorphic form, crystallization conditions must be strictly controlled and documented. 1. Control Cooling Profile: Use a programmable bath for controlled, repeatable cooling. 2. Consistent Solvent System: Use the exact same solvent and ratios for each batch. 3. Seeding: Seeding with a crystal of the desired polymorph can help ensure its formation. 4. Characterization: Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify and confirm the polymorphic form. |
Experimental Protocols
Protocol 1: General-Purpose Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude aminobenzoic acid derivative. Add a minimal amount of a suitable solvent (see table below) and heat the mixture with stirring on a hot plate[8].
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent[7].
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a very small amount of activated carbon, and swirl. Reheat briefly[7].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon[7].
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation[8].
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual mother liquor[7].
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
| Solvent | Polarity | Notes |
| Water | High | Good for highly polar compounds. Often used with a co-solvent like ethanol to modulate solubility[7]. |
| Ethanol | Medium-High | A good general-purpose solvent that dissolves many organic compounds when hot[7]. |
| Ethyl Acetate | Medium | Effective for compounds of intermediate polarity. Less polar than ethanol[19]. |
| Toluene | Low | Useful for less polar derivatives or as an anti-solvent. |
| Hexane/Heptane | Very Low | Almost always used as an anti-solvent with a more polar solvent[7]. |
Protocol 2: Starting Conditions for Mixed-Mode HPLC
This protocol provides a robust starting point for separating ABA isomers and related derivatives.
-
Column: Mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100, Coresep 100)[1][2].
-
Mobile Phase A: Water with 0.1% Formic Acid or 20 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength appropriate for your derivative.
-
Optimization: Adjust the pH and buffer concentration of Mobile Phase A to fine-tune selectivity. An increase in buffer concentration will typically decrease retention in cation-exchange mode[2].
References
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. Retrieved from [Link]
-
LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Retrieved from [Link]
-
PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Retrieved from [Link]
-
PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Google Patents.
-
PubMed. (n.d.). Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC. PubMed. Retrieved from [Link]
-
YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Ion-Pair Reversed-Phase Thin-Layer Chromatography and High-Performance Liquid Chromatography of Benzoic Acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Retrieved from [Link]
-
Goa University. (n.d.). ortho and para-aminobenzoic acids. Goa University. Retrieved from [Link]
-
ResearchGate. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Zwitterion ratios of aminobenzoic acids. Semantic Scholar. Retrieved from [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed. Retrieved from [Link]
-
SciSpace. (n.d.). Zwitterions. SciSpace. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Retrieved from [Link]
-
MedCrave online. (2017). Ion Pair Chromatography: A Critical Perspective. MedCrave online. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-Aminobenzoic Acid. SIELC Technologies. Retrieved from [Link]
-
PubMed Central. (n.d.). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. PMC. Retrieved from [Link]
-
ResearchGate. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources | Request PDF. ResearchGate. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Amino-5-morpholinobenzoic acid (CAS 153437-52-6). This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step troubleshooting guides and frequently asked questions to ensure your experimental success.
Section 1: Understanding the Molecule - The 'Why' Behind the Problem
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting its solubility.
FAQ 1: Why is this compound so poorly soluble in many common solvents?
The solubility challenge arises from its molecular structure. This compound is amphoteric , meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH₂). In solution, particularly near a neutral pH, these groups can ionize to form a zwitterion —a molecule with both a positive (-NH₃⁺) and a negative (-COO⁻) charge, while maintaining overall electrical neutrality.[1][2]
This zwitterionic nature leads to strong intermolecular electrostatic interactions, similar to those in an ionic salt. These forces cause the molecules to pack tightly into a stable crystal lattice, which requires a significant amount of energy to overcome during dissolution.[1] Therefore, solvents that cannot effectively disrupt this strong crystal lattice will be poor solvents for this compound.
FAQ 2: How does pH influence the solubility of this compound?
The solubility of this compound is highly dependent on pH.[3][4] By adjusting the pH, you can shift the equilibrium away from the poorly soluble zwitterionic form to a much more soluble ionic form.[5]
-
In acidic conditions (low pH): The amino group is protonated (-NH₃⁺), while the carboxylic acid remains neutral (-COOH). The molecule carries a net positive charge, forming a soluble cation.
-
In basic conditions (high pH): The carboxylic acid is deprotonated (-COO⁻), while the amino group remains neutral (-NH₂). The molecule carries a net negative charge, forming a soluble anion.[6]
There exists a specific pH, known as the isoelectric point (pI) , where the concentration of the zwitterion is maximized and the net charge is zero. At this pH, the compound exhibits its minimum solubility .
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 153437-52-6 | [7][8] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [8] |
| Molecular Weight | 222.24 g/mol | [8] |
| Appearance | White to brown solid | [7] |
| Predicted pKa (Acidic) | ~4-5 (for the carboxylic acid) | Analogous to aminobenzoic acids[9] |
| Predicted pKa (Basic) | ~2-3 (for the amino group) | Analogous to aminobenzoic acids[9] |
Section 2: Troubleshooting Guide - Practical Solubilization Strategies
This section provides direct answers and protocols for common solubility issues encountered during experiments.
Problem 1: My compound will not dissolve in my aprotic organic solvent (e.g., THF, Dichloromethane, Ethyl Acetate).
Cause: Standard aprotic solvents often lack the polarity and hydrogen-bonding capability required to break the strong intermolecular forces of the zwitterionic crystal lattice.
Solutions:
-
Switch to a More Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are more effective at solvating ions and can often dissolve zwitterionic compounds.
-
Employ a Co-Solvent System: The use of a binary solvent mixture can enhance solubility where single solvents fail.[10] Adding a small percentage (5-20%) of a highly polar solvent like DMSO or methanol to a less polar solvent like THF can disrupt the crystal lattice enough for dissolution to occur.[11][12]
-
Increase the Temperature: For many compounds, solubility increases with temperature.[13] Gently warming the mixture can provide the energy needed for dissolution. Always run a small-scale test to ensure the compound is thermally stable at the desired temperature.
-
Consider In-Situ Salt Formation: If the reaction conditions permit, adding a stoichiometric amount of a non-nucleophilic base (like DBU) or a strong acid (like HCl in dioxane) can convert the compound to a more soluble salt within the organic medium.
Problem 2: I am using an aqueous or protic solvent (water, ethanol) and my compound remains a solid slurry.
Cause: You are likely working at or near the compound's isoelectric point (pI), where its aqueous solubility is at a minimum.
Solutions:
-
Primary Strategy: pH Adjustment This is the most effective method for aqueous and protic systems.[14][15] The goal is to shift the pH of the reaction medium significantly away from the pI.
Experimental Protocol: pH-Based Solubilization
-
Objective: To dissolve this compound by converting it into a soluble salt.
-
Method A: Acidic Conditions (to form a soluble cation)
-
Suspend the compound in your desired solvent (e.g., water/ethanol mixture).
-
Slowly add a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄) dropwise while stirring vigorously.
-
Monitor the mixture. As the pH drops, the solid should begin to dissolve.
-
Continue adding acid until the solution is clear. A final pH of < 2 is typically sufficient.
-
Caution: Ensure that subsequent reagents and reaction conditions are stable at this low pH.
-
-
Method B: Basic Conditions (to form a soluble anion)
-
Suspend the compound in your desired solvent.
-
Slowly add a dilute aqueous base solution (e.g., 1 M NaOH or 1 M KOH) dropwise while stirring.
-
Observe the dissolution of the solid as the pH rises.
-
Continue adding base until a clear solution is achieved. A final pH of > 9 is often effective.
-
Caution: Verify that your reaction is compatible with highly basic conditions.
-
-
-
Secondary Strategy: Pre-Reaction Salt Formation If adjusting the pH of the entire reaction medium is undesirable, you can first isolate a stable, soluble salt of the compound.[16][17][18][19] This is a robust strategy widely used in the pharmaceutical industry.[16][17]
Experimental Protocol: Preparation of a Soluble Salt Form
-
Objective: To convert the parent compound into a more soluble hydrochloride or sodium salt prior to its use in a reaction.
-
Method A: Preparation of this compound hydrochloride
-
Suspend the parent compound in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or gaseous HCl) with stirring.
-
The hydrochloride salt will typically precipitate.
-
Isolate the solid salt by filtration, wash with a non-polar solvent (e.g., hexane) to remove excess acid, and dry under vacuum.
-
This isolated salt will now exhibit significantly improved solubility in aqueous and protic media.
-
-
Method B: Preparation of Sodium 2-amino-5-morpholinobenzoate
-
Dissolve the parent compound in a minimal amount of an alcohol, such as ethanol.
-
Add one molar equivalent of sodium hydroxide or sodium methoxide solution.
-
The sodium salt may precipitate or can be isolated by removing the solvent under reduced pressure.
-
This salt form is ideal for reactions that are sensitive to acidic conditions.
-
-
Solubilization Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate solubilization method.
Caption: Decision tree for selecting a solubilization strategy.
Section 3: Advanced Topics & FAQs
FAQ 3: My reaction is incompatible with strong acids or bases. What are my options besides pre-forming a salt?
If both in-situ pH adjustment and pre-forming a salt are not viable, your best options are:
-
Co-solvency: This is a powerful technique that does not require altering the compound's chemical form.[20][21] Experiment with mixtures of your primary solvent and a water-miscible solvent like 1,4-dioxane, acetonitrile, or various glycols.[11][13]
-
Hydrotropy: Hydrotropes are compounds that can increase the aqueous solubility of other solutes.[15][22] While less common in synthesis, using additives like sodium benzoate or urea could be explored in specific aqueous applications. This approach involves weak, non-covalent interactions.[23]
-
Temperature Elevation: As mentioned, carefully increasing the reaction temperature can often overcome the solubility barrier.
FAQ 4: Could the morpholino group be causing solubility issues?
While the morpholine moiety contains an oxygen and a nitrogen atom capable of hydrogen bonding, its overall structure is bulky and can sometimes hinder efficient packing with polar solvent molecules like water, especially when compared to smaller aminobenzoic acids. However, the primary driver of poor solubility is the zwitterionic character arising from the amino and carboxylic acid groups.
FAQ 5: I achieved a clear solution by adjusting the pH, but a precipitate formed after adding my next reagent. What happened?
This is a common scenario. A likely cause is that the reagent you added altered the pH of the solution, shifting it back towards the isoelectric point and causing your compound to crash out of solution. Alternatively, the reagent may have reacted with your solubilized compound to form an insoluble product.
Troubleshooting Steps:
-
Re-check the pH: After adding the new reagent, measure the pH of the reaction mixture.
-
Buffer the System: If your reaction allows, consider using a buffer system (e.g., phosphate or acetate buffer) to maintain the pH in the optimal solubility range throughout the reaction.
-
Change the Order of Addition: Try adding the reagents in a different order. It may be possible to run the reaction on a suspension if the product is soluble, or to add the pH-altering reagent more slowly to control the change.
References
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Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]
-
Heldebrant, D. J., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]
-
Jain, A., et al. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Alvaro, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]
-
Mazák, K., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. [Link]
-
Khan, A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
ChemEurope.com. (n.d.). 4-Aminobenzoic acid. [Link]
-
Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
-
Liu, Z., et al. (2018). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. Journal of Chemical & Engineering Data. [Link]
-
Reddit. (2024). Zwitterionic forms. r/chemistry. [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water? [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]
-
ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
IOSR Journal. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs. [Link]
-
ScienceDirect. (2022). Co-solvent: Significance and symbolism. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]
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CP Lab Safety. (n.d.). This compound, 95%+ Purity. [Link]
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ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
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ScienceDirect. (2023). PH adjustment: Significance and symbolism. [Link]
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National Institutes of Health. (n.d.). 2-Amino-5-methylbenzoic acid. PubChem. [Link]
-
PharmaTutor. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
National Institutes of Health. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Technical Support Center: Stability of the Morpholine Ring Under Acidic and Basic Conditions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the morpholine ring, a common scaffold in many pharmaceutical compounds. Understanding the stability of this heterocycle under various experimental conditions is critical for robust method development, accurate data interpretation, and ensuring the integrity of your molecules.
Introduction: The Morpholine Moiety in Drug Discovery
The morpholine ring is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] However, like all functional groups, it is susceptible to degradation under certain conditions. This guide will focus on its stability in the presence of acids and bases, common stressors in both synthesis and analytical procedures.
Frequently Asked Questions (FAQs)
Q1: Is the morpholine ring generally considered stable?
A1: The morpholine ring is a saturated heterocycle and is generally considered to be relatively stable.[3][4] It is more stable than many other functional groups. However, its stability is not absolute and is highly dependent on the specific chemical environment, including pH, temperature, and the nature of substituents on the morpholine ring or the rest of the molecule.
Q2: Under what conditions is the morpholine ring most likely to degrade?
A2: The morpholine ring is most susceptible to degradation under strong acidic or strong basic conditions, particularly at elevated temperatures.[5][6][7] The presence of oxidizing agents can also lead to degradation, often forming N-oxides.[6]
Q3: What are the typical degradation pathways for the morpholine ring?
A3: Under harsh acidic or basic conditions, the primary degradation pathway is ring opening through the cleavage of either a carbon-oxygen (C-O) or a carbon-nitrogen (C-N) bond.
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen of the morpholine ring can be protonated, making it a better leaving group. A nucleophile can then attack one of the adjacent carbon atoms, leading to ring cleavage.[8][9] This is analogous to the acidic cleavage of ethers. The specific site of attack (at the carbon next to the oxygen versus the carbon next to the nitrogen) can be influenced by the substituents on the ring.
-
Base-Catalyzed Ring Opening: Strong bases can promote ring opening, although the mechanism is less straightforward than acid catalysis and often requires more forcing conditions. For N-substituted morpholines, the nature of the substituent on the nitrogen plays a significant role in the molecule's overall stability.
Q4: I am observing an unexpected new peak in my HPLC analysis after treating my morpholine-containing compound with acid. What could it be?
A4: An unexpected peak following acid treatment is likely a degradation product. Given the reactivity of the morpholine ring, a probable cause is acid-catalyzed hydrolysis leading to ring opening. The resulting product would be a more polar, open-chain amino alcohol derivative, which would likely have a different retention time on a reverse-phase HPLC column. It is also possible that other acid-labile groups in your molecule are degrading. To confirm if the morpholine ring is the site of degradation, you would need to use mass spectrometry (LC-MS) to determine the mass of the new peak and compare it to the expected mass of the ring-opened product.[10][11]
Troubleshooting Guide: Unexpected Degradation of Morpholine-Containing Compounds
This section provides a structured approach to troubleshooting when you suspect your morpholine-containing compound is degrading during your experiments.
Issue 1: Loss of Parent Compound Signal and Appearance of New Peaks in HPLC After Acidic Workup or Storage in Acidic Solution.
-
Potential Cause: Acid-catalyzed hydrolysis of the morpholine ring.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-run the experiment with a control sample that has not been exposed to the acidic conditions. This will confirm that the acid is the cause of the degradation.
-
Characterize Degradation Products: Use LC-MS to determine the mass of the new peak(s). A mass increase corresponding to the addition of a water molecule is a strong indicator of hydrolysis.
-
Mitigation Strategies:
-
Use Milder Acids: If possible, substitute strong acids like HCl or H₂SO₄ with weaker organic acids.
-
Reduce Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C or on an ice bath) to slow down the rate of degradation.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.
-
Neutralize Promptly: After the acidic step is complete, immediately neutralize the solution with a suitable base to prevent further degradation.
-
-
Issue 2: Degradation Observed in Basic Conditions, Especially with Heating.
-
Potential Cause: Base-catalyzed degradation of the morpholine ring or other base-labile functional groups. The antibiotic Linezolid, which contains a morpholine ring, is known to degrade in alkaline solutions.[5][6]
-
Troubleshooting Steps:
-
Isolate the Cause: Similar to acidic degradation, confirm that the basic conditions are the root cause by running a control experiment.
-
Identify Degradants: Use LC-MS to analyze the degradation products. Ring-opening or other rearrangements are possible.
-
Mitigation Strategies:
-
Use Weaker Bases: If the reaction allows, switch from strong bases like NaOH or KOH to milder bases such as carbonates (e.g., K₂CO₃) or organic bases (e.g., triethylamine).
-
Lower the Temperature: Avoid heating the reaction mixture if possible.
-
Protect the Morpholine Nitrogen: If the nitrogen is a secondary amine, it can be protected with a suitable protecting group to prevent base-catalyzed side reactions, although this adds extra steps to a synthesis.
-
-
Visualizing the Problem: A Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected degradation of morpholine-containing compounds.
Experimental Protocols: Forced Degradation Studies
To proactively assess the stability of your morpholine-containing compound, a forced degradation study is recommended. This is a standard practice in pharmaceutical development to establish stability-indicating analytical methods.[12]
Protocol 1: Acid and Base Hydrolysis Stress Testing
Objective: To determine the stability of a morpholine-containing compound to acid and base hydrolysis.
Materials:
-
Your morpholine-containing compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
Suitable HPLC column (e.g., C18) and system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Stress: a. To an aliquot of your stock solution, add an equal volume of 0.1 M HCl. b. Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). c. Before HPLC analysis, neutralize each sample with an equimolar amount of NaOH.
-
Base Stress: a. To another aliquot of your stock solution, add an equal volume of 0.1 M NaOH. b. Follow the same sampling and neutralization (with HCl) procedure as in the acid stress test.
-
Control: Prepare a control sample by diluting your stock solution with an equal volume of water.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.
Data Interpretation:
| Condition | Time (hours) | Parent Compound Area | % Degradation | New Peak(s) Retention Time(s) |
| Control | 24 | X | 0% | None |
| 0.1 M HCl | 8 | Y | ((X-Y)/X)100 | Z min |
| 0.1 M NaOH | 8 | A | ((X-A)/X)100 | B min |
This table allows for a clear comparison of the compound's stability under different conditions.
Visualizing the Process: Acid-Catalyzed Ring Opening
While the exact mechanism can be complex and substrate-dependent, a plausible pathway for acid-catalyzed ring opening is illustrated below.
Caption: A simplified representation of acid-catalyzed morpholine ring opening.
Concluding Remarks
The stability of the morpholine ring is a critical consideration for any researcher working with molecules containing this moiety. While generally robust, it is susceptible to degradation under strong acidic and basic conditions. By understanding the potential degradation pathways and employing systematic troubleshooting and forced degradation studies, you can ensure the integrity of your compounds and the reliability of your experimental data. This guide serves as a starting point; the specific stability profile of your molecule will always be unique and require empirical validation.
References
- Poupaert, J. H. (2012). Drug Design: Basic Principles and Applications. In Comprehensive Medicinal Chemistry II (pp. 135-157). Elsevier.
- Deng, J., et al. (2018). A review on the recent advances of morpholine-containing compounds. European Journal of Medicinal Chemistry, 157, 108-124.
- Tzara, A., et al. (2020).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7967, Morpholine. Retrieved from [Link]
- International Agency for Research on Cancer. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71, Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Lyon, France: IARC.
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Atamankimya. (n.d.). MORPHOLINE. Retrieved from [Link]
- Plumridge, R. J., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. American Journal of Health-System Pharmacy, 74(13_Supplement_2), S48-S55.
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LGC Group. (n.d.). Linezolid impurities: An overview. Retrieved from [Link]
- Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2(1), 75-83.
- Sahu, P. K., et al. (2016). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.
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Bionity. (n.d.). Aprepitant. Retrieved from [Link]
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PubChem. (n.d.). Phendimetrazine. Retrieved from [Link]
- Dong, Y., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(7), 1546-1552.
- Reddy, G. D., et al. (2017). Process for the Preparation of Linezolid. U.S. Patent No. 9,643,939 B1. Washington, DC: U.S.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Ermakova, I. T., et al. (2008). Chromatographic determination of morpholine and products of its microbiological degradation. Journal of Analytical Chemistry, 63(10), 968-972.
- Combourieu, B., et al. (2000). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 66(2), 599-606.
-
ResearchGate. (n.d.). Morpholine degradation by M. aurum MO1.¹H-NMR spectra of samples.... Retrieved from [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Quantification of N-methylmorpholine-N-oxide and its main degradation products by nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
ResearchGate. (n.d.). The microbial degradation of morpholine. Retrieved from [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Burke, A. J., et al. (2015). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 213, 111-119.
- Dixon, J. E., & Bruice, T. C. (1972). Shapes of curves of pH-dependence of reactions. Biochemical Journal, 127(4), 84P-85P.
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ResearchGate. (n.d.). (PDF) Degradation of morpholine by Mycobacterium sp. Isolated from contaminated wastewater collected from Egypt. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12. Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry, 12, 2280-2292.
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from [Link]
-
PubMed. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. Retrieved from [Link]
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [Link]
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Technical Support Center: Catalyst Impurity Removal from 2-Amino-5-morpholinobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to catalyst impurities in the synthesis of 2-Amino-5-morpholinobenzoic acid. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of catalyst impurities in my this compound product?
A1: The synthesis of this compound often involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction typically couples 2-amino-5-bromobenzoic acid with morpholine. Consequently, the primary catalyst impurity is residual palladium, which can exist in various forms (e.g., Pd(0), Pd(II)) and may be complexed with phosphine ligands used in the reaction.
Q2: Why is it critical to remove residual palladium from my final product?
A2: Palladium is a heavy metal with potential toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][3][4][5][6] Adhering to these limits, as outlined in the ICH Q3D guideline, is essential for patient safety and regulatory compliance.[1][3][4][5][6]
Q3: What are the acceptable limits for palladium in a pharmaceutical product?
A3: According to the ICH Q3D guideline, palladium is classified as a Class 2B element.[6] The permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day , which often translates to a concentration limit of 10 parts-per-million (ppm) in the final drug substance.[7]
Q4: What are the primary methods for removing palladium impurities?
A4: The most common and effective methods include treatment with activated carbon, the use of solid-supported metal scavengers, and crystallization.[8][9][10] The choice of method depends on the specific nature of the impurity, the properties of the final product, and the desired level of purity.
Troubleshooting Guides
This section provides a detailed approach to common issues encountered during the purification of this compound.
Issue 1: Residual Palladium Levels Exceed ICH Limits After Initial Purification
Possible Cause: The this compound molecule contains multiple nitrogen and oxygen atoms that can act as ligands, strongly chelating with palladium. This can make the catalyst difficult to remove through simple filtration or standard crystallization.
Troubleshooting Workflow:
Caption: Decision workflow for high residual palladium.
Detailed Protocols:
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Rationale: Solid-supported scavengers, such as functionalized silica or polymer beads, offer high selectivity for palladium and are easily removed by filtration. Thiol-functionalized scavengers are particularly effective due to the high affinity of sulfur for palladium.[2]
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran (THF) or a mixture of Toluene and water) at a concentration of approximately 20-50 mg/mL.
-
Scavenger Selection and Addition: Select a thiol-based silica scavenger. Add 4-10 weight equivalents of the scavenger relative to the theoretical amount of palladium.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10]
-
Protocol 2: Palladium Removal Using Activated Carbon
-
Rationale: Activated carbon has a high surface area and can effectively adsorb palladium species.[11][12] It is a cost-effective option, particularly for larger-scale operations.[8]
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add 5-10 wt% of activated carbon relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that some product loss due to non-specific adsorption on the carbon is possible.[8]
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration via ICP-MS.
-
Issue 2: Product Discoloration After Purification
Possible Cause: The discoloration may be due to the presence of colloidal palladium or the oxidation of the aminobenzoic acid moiety.
Troubleshooting Steps:
-
Ensure Complete Removal of Palladium: Even low levels of palladium can sometimes cause discoloration. Re-evaluate the efficiency of your palladium removal step.
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Charcoal Treatment for Color: If the product is still discolored after confirming low palladium levels, a light treatment with a smaller amount of activated carbon can help remove colored impurities.
Issue 3: Low Product Recovery After Scavenger Treatment
Possible Cause: Non-specific adsorption of the this compound onto the scavenger, especially with activated carbon.
Troubleshooting Workflow:
Caption: Troubleshooting low product recovery.
Optimization Strategies:
-
Scavenger Screening: Test different types of scavengers (e.g., thiol vs. amine-functionalized silica) to find one with higher selectivity for palladium over your product.
-
Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption onto the scavenger.
-
Minimize Scavenger Amount: Perform small-scale experiments to determine the minimum amount of scavenger required to achieve the target palladium level.
Data Summary
| Purification Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Thiol-Based Silica Scavenger | >95% | High selectivity, easy to filter | Higher cost |
| Activated Carbon | 80-95% | Cost-effective, good for color removal | Potential for product loss, may require larger solvent volumes |
| Crystallization with Additives | Variable | Can be highly effective for final polishing | May require significant optimization, potential for co-crystallization of impurities |
References
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA).
- Guideline for Elemental Impurities Q3D(R1).
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Guideline for Elemental Impurities Q3D(R2).
- ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.
- Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Scavenging Technologies
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How to Remove Palladium in three easy steps. Biotage.
- Removal of palladium (Pd)
- oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Palladium Detection for API Purific
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- Buchwald-Hartwig Amin
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
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Characterization of unexpected byproducts in 2-Amino-5-morpholinobenzoic acid synthesis
Technical Support Center: Synthesis of 2-Amino-5-morpholinobenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, we address common and unexpected challenges you may encounter during its synthesis, with a focus on the characterization of byproducts. Our approach is rooted in mechanistic principles to provide you with not just solutions, but a deeper understanding of the reaction chemistry.
Frequently Asked Questions (FAQs)
Q1: I've observed a byproduct with the same mass as my desired product in my LC-MS analysis. What could it be?
This is a common issue that often points to the formation of a structural isomer. The most probable synthetic routes to this compound are Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination. Depending on your starting materials, an isomeric byproduct can arise.
For instance, if you are using a starting material like 2,4-dichlorobenzoic acid and reacting it with morpholine, substitution can occur at either the C4 or C2 position. While the C4 position is generally more activated towards nucleophilic attack, reaction conditions can influence selectivity.
Troubleshooting Action: To confirm the structure of the isomer, it is essential to isolate the byproduct using preparative HPLC or column chromatography.[2] Once isolated, detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is required.[3] Specifically, 2D-NMR techniques like COSY, HSQC, and HMBC will be invaluable in determining the precise connectivity of the aromatic protons and the morpholine substituent.
Q2: My reaction has stalled, and I'm seeing a significant amount of a lower molecular weight byproduct. What is the likely culprit?
In many cross-coupling reactions, particularly the Buchwald-Hartwig amination, a common side reaction is hydrodehalogenation of the aryl halide starting material.[4] This results in a byproduct where the halogen has been replaced by a hydrogen atom. This is often exacerbated by the presence of water or other protic sources in the reaction mixture.
Troubleshooting Action:
-
Confirm the Identity: Run a GC-MS or LC-MS analysis to confirm that the mass of the byproduct corresponds to the dehalogenated starting material.
-
Optimize Reaction Conditions: Ensure your solvent and reagents are scrupulously dried. The use of anhydrous solvents and freshly opened reagents is critical. Additionally, consider screening different palladium ligands and bases, as these can significantly influence the competition between the desired amination and the undesired hydrodehalogenation.[5]
Q3: I've isolated a high molecular weight byproduct. What could be its origin?
The formation of high molecular weight byproducts often suggests dimerization or oligomerization. In the context of this compound synthesis, this could arise from:
-
Homocoupling: In a Buchwald-Hartwig reaction, the aryl halide can couple with itself to form a biaryl species.
-
Di-substitution: If your starting material has more than one leaving group, the nucleophile (morpholine) may react at multiple sites on the same or different aromatic rings.
Troubleshooting Action: High-resolution mass spectrometry (HRMS) is the ideal tool to obtain an accurate mass and potential molecular formula for this byproduct.[6] This information, combined with NMR data, will be crucial for structural elucidation. To mitigate this side reaction, you can adjust the stoichiometry of your reactants, lower the reaction temperature, or change the catalyst system to one that favors the desired cross-coupling.
Troubleshooting Guide: Unexpected Byproduct Characterization
You've encountered an unexpected peak in your chromatogram or an unusual signal in your NMR spectrum. This guide provides a systematic workflow for the isolation and characterization of these unknown impurities. The presence of impurities can arise from various stages of the synthesis, including starting materials, intermediates, and degradation products.[7][8]
Step 1: Preliminary Analysis and Hypothesis Generation
Before attempting to isolate the byproduct, gather as much preliminary data as possible.
| Analytical Technique | Information Gained |
| LC-MS | Provides the molecular weight of the byproduct and its retention time relative to the starting materials and product. This is often the first indication of an unexpected species.[9] |
| TLC | A quick and inexpensive way to visualize the complexity of your reaction mixture and determine an appropriate solvent system for purification. |
| ¹H NMR of the crude mixture | May reveal characteristic signals of the byproduct, allowing for a preliminary structural hypothesis. For example, the appearance of new aromatic signals or the disappearance of a key functional group.[3] |
Based on this initial data and your knowledge of the reaction mechanism (SNAr vs. Buchwald-Hartwig), you can form a hypothesis about the identity of the byproduct.
Step 2: Isolation of the Byproduct
For unambiguous characterization, the byproduct must be isolated in a pure form.[10]
Protocol: Isolation by Preparative HPLC
-
Method Development: Develop an analytical HPLC method that provides good separation between your desired product and the byproduct.
-
Scale-Up: Transfer the analytical method to a preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the byproduct peak.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purity Check: Analyze the isolated fraction by analytical HPLC to confirm its purity.
Step 3: Structural Elucidation
With the pure byproduct in hand, a combination of spectroscopic techniques will be used for definitive structural identification.[6]
Workflow for Structural Elucidation
Caption: Workflow for byproduct characterization.
Experimental Protocols:
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in high-resolution mode.
-
Use the instrument software to calculate the elemental composition based on the accurate mass.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the isolated byproduct in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum to identify the types and number of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
If the structure is not immediately obvious, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which will reveal the complete molecular structure.[3]
-
Potential Byproduct Formation Pathways
Understanding the potential side reactions is key to troubleshooting and optimizing your synthesis.
Scenario 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A likely route to this compound is the reaction of a di-substituted benzene derivative with morpholine.
Caption: Potential byproducts in an SNAr synthesis.
Scenario 2: Synthesis via Buchwald-Hartwig Amination
This powerful palladium-catalyzed reaction is another highly probable method for the synthesis.
Caption: Potential byproducts in a Buchwald-Hartwig synthesis.
References
- ResolveMass Laboratories Inc. (2025). Impurity Characterization Techniques.
- Creative Biolabs. (n.d.). Impurity Characterization & Management.
- Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development.
- IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
- Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
- ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
- Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- NIH. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- MySkinRecipes. (n.d.). This compound.
- Chemdiv. (n.d.). Compound 2-(morpholin-4-yl)-5-{[(thiophen-2-yl)methyl]amino}benzoic acid.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- NIH. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
- NIH. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents.
- ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (2025). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- КиберЛенинка. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Grokipedia. (n.d.). Nucleophilic aromatic substitution.
- Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-5-morpholinobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount. The spatial arrangement of functional groups can dramatically alter a molecule's interaction with biological targets, turning an inactive compound into a potent therapeutic agent or vice versa. This guide provides an in-depth technical comparison of the potential biological activities of positional isomers of 2-Amino-5-morpholinobenzoic acid. While direct comparative studies on these specific isomers are not extensively published, this document outlines a strategic experimental approach to elucidate their differential pharmacology, drawing upon established methodologies and structure-activity relationship (SAR) principles for related aminobenzoic acid derivatives.
Introduction: The Significance of Isomerism in Drug Discovery
Isomers, molecules with the same molecular formula but different structural arrangements, are a cornerstone of medicinal chemistry. Positional isomers, where functional groups occupy different positions on a scaffold, can exhibit vastly different physicochemical properties, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. More critically, the location of key binding motifs dictates the molecule's affinity and selectivity for its biological target.[1]
The this compound scaffold presents several interesting features for drug design. The aminobenzoic acid core is a well-known pharmacophore present in various bioactive compounds.[2][3][4] The morpholine ring, a saturated heterocycle, can improve aqueous solubility and metabolic stability.[5][6] This guide will focus on a comparative analysis of three positional isomers:
-
Isomer A: this compound
-
Isomer B: 2-Amino-3-morpholinobenzoic acid
-
Isomer C: 4-Amino-3-morpholinobenzoic acid
Based on the known activities of related structures, we will explore their potential as inhibitors of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and various protein kinases, both of which are implicated in cancer and other diseases.[5][6][7]
Synthesis of 2-Amino-morpholinobenzoic Acid Isomers
The synthesis of these isomers can be achieved through established organic chemistry reactions. A general synthetic route would involve the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine, and finally, a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the morpholine moiety. The specific starting materials and reaction conditions would be adjusted to achieve the desired substitution pattern for each isomer.
Comparative Biological Evaluation: An Experimental Blueprint
To objectively compare the biological activity of the three isomers, a tiered screening approach is proposed. This will begin with in vitro enzyme assays and progress to cell-based assays for the most promising candidates.
In Vitro Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] An in vitro kinase assay is a direct and quantitative method to assess the inhibitory potential of a compound against a specific kinase.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted from established methods for assessing kinase inhibitors.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the 2-Amino-morpholinobenzoic acid isomers against a panel of cancer-related kinases (e.g., EGFR, VEGFR, PI3K).
Materials:
-
Recombinant human kinases
-
Peptide or protein substrate specific to each kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compounds (Isomers A, B, and C) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well filter plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the test compounds or control to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a phosphorimager.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality and Self-Validation: The use of a radiometric assay provides high sensitivity and a direct measure of substrate phosphorylation.[10] Including a known potent inhibitor as a positive control validates the assay's performance. Running each concentration in triplicate will ensure the reliability of the results.
Data Presentation:
| Compound | EGFR IC50 (µM) | VEGFR IC50 (µM) | PI3K IC50 (µM) |
| Isomer A | |||
| Isomer B | |||
| Isomer C | |||
| Staurosporine |
Workflow Diagram:
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
Cell-Based Proliferation Assays
While in vitro assays are essential for determining direct target engagement, cell-based assays provide a more physiologically relevant context to evaluate a compound's anti-cancer potential.[11][12] These assays measure a compound's effect on cell viability and proliferation.[7][12]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is a widely used colorimetric assay to assess cell viability.[7]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the 2-Amino-morpholinobenzoic acid isomers against a panel of human cancer cell lines (e.g., MDA-MB-231, HCT116).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Isomers A, B, and C) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or positive control. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the GI50 value.
Causality and Self-Validation: The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The inclusion of a known cytotoxic agent as a positive control ensures the assay is performing as expected.
Data Presentation:
| Compound | MDA-MB-231 GI50 (µM) | HCT116 GI50 (µM) |
| Isomer A | ||
| Isomer B | ||
| Isomer C | ||
| Doxorubicin |
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Structure-Activity Relationship (SAR) Analysis
The data obtained from these assays will allow for a preliminary SAR analysis. Key aspects to consider include:
-
Position of the Amino Group: The location of the amino group will influence the molecule's basicity and its ability to form hydrogen bonds with the target protein.
-
Position of the Morpholine Group: The placement of the bulky morpholine group will significantly impact the molecule's overall shape and its fit within the binding pocket of the target. Steric hindrance could prevent binding in some isomers.
-
Electronic Effects: The relative positions of the electron-donating amino and morpholino groups and the electron-withdrawing carboxylic acid group will affect the electron density of the aromatic ring, which can influence binding interactions.
For instance, if Isomer A shows significantly higher activity than Isomers B and C against a particular kinase, it would suggest that the 5-position for the morpholine group and the 2-position for the amino group are optimal for binding to the active site of that kinase. Molecular modeling studies could then be employed to rationalize these findings at an atomic level.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of the biological activity of this compound isomers. By employing a systematic approach of in vitro and cell-based assays, researchers can elucidate the structure-activity relationships that govern the pharmacological effects of these compounds. The proposed experimental protocols are robust, validated, and designed to yield high-quality, reproducible data. The insights gained from such a study will be invaluable for guiding the future design and development of novel therapeutic agents based on the aminobenzoic acid scaffold.
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Pillai, G., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Lall, N., et al. (2014). Bioassays for anticancer activities. PubMed. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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de la Mare, J. A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. Retrieved from [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
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Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Silvennoinen, O., et al. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Aslam, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Institutes of Health. Retrieved from [Link]
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de la Mare, J. A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Retrieved from [Link]
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O'Brien, P., et al. (1986). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Retrieved from [Link]
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Kapustian, L., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]
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The 2-Amino-5-morpholinobenzoic Acid Scaffold in Kinase Inhibition: A Comparative Analysis Reveals a Field in its Infancy
A comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative data for the 2-Amino-5-morpholinobenzoic acid scaffold in the context of kinase inhibition. While this scaffold has been explored as a pharmacophore for other enzyme targets, its application and systematic evaluation against established kinase inhibitor backbones like quinazoline, pyrimidine, and indole remain largely uncharted territory. This guide will objectively present the available information, highlight the current knowledge gaps, and provide a comparative overview of the well-established kinase inhibitor scaffolds to offer a framework for future research and development.
The this compound Scaffold: An Untapped Potential in Kinase Inhibition?
The this compound core structure presents intriguing chemical features for drug design, including a combination of aromatic, amino, and morpholine moieties that can engage in various interactions within a protein's active site. However, extensive searches for its application in kinase inhibitor design have yielded limited results.
The primary body of research surrounding this scaffold focuses on its role in the development of inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling through the metabolism of choline phospholipids.[1] Structure-activity relationship (SAR) studies in this area have confirmed that the 2-morpholino-5-N-benzylamino benzoic acid framework is an optimal pharmacophore for PC-PLC inhibition.[1] These studies highlight the importance of the morpholine ring and the substitution pattern on the benzoic acid for potent enzyme inhibition.[1]
Despite the scaffold's success in targeting PC-PLC, its translation into the kinase inhibitor domain is not well-documented in publicly available research. This presents a significant knowledge gap and an opportunity for medicinal chemists to explore its potential against the vast human kinome. The structural motifs present in the this compound scaffold could theoretically interact with the ATP-binding site of kinases, but without empirical data, any comparison to established scaffolds remains speculative.
Established Kinase Inhibitor Scaffolds: A Benchmark for Comparison
To provide a context for the potential evaluation of novel scaffolds like this compound, it is essential to understand the characteristics of well-established kinase inhibitor backbones. Quinazoline, pyrimidine, and indole represent three of the most successful and widely utilized scaffolds in the development of clinically approved kinase inhibitors.
The Quinazoline Scaffold
The quinazoline core is a bicyclic aromatic system that has proven to be a highly effective "privileged scaffold" in kinase inhibitor design, particularly for targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[2][3][4] Its rigid structure provides a solid anchor for substituents to interact with the hinge region and other key residues in the ATP-binding pocket.[5]
The Pyrimidine Scaffold
The pyrimidine ring is another cornerstone of kinase inhibitor development, found in numerous FDA-approved drugs.[6] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with the kinase hinge region. The versatility of the pyrimidine scaffold allows for extensive chemical modification to achieve high potency and selectivity against a wide range of kinases.
The Indole Scaffold
The indole scaffold, a bicyclic structure containing a benzene ring fused to a pyrrole ring, is a prominent feature in many natural products and synthetic kinase inhibitors. This scaffold can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the kinase active site. The indole core has been successfully employed to develop inhibitors against a diverse set of kinases, including Src, Abl, and VEGFR.[5]
Comparative Performance of Established Scaffolds
The following table summarizes the inhibitory activities of representative kinase inhibitors built from the quinazoline, pyrimidine, and indole scaffolds against key cancer-related kinases. This data, sourced from publicly available literature, serves as a benchmark for the level of potency and selectivity that a new scaffold would need to achieve to be considered competitive.
| Scaffold | Compound | Primary Target(s) | IC50 (nM) | Reference |
| Quinazoline | Gefitinib | EGFR | 2-37 | [2] |
| Erlotinib | EGFR | 2 | [2] | |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | [2] | |
| Pyrimidine | Imatinib | Bcr-Abl, c-Kit, PDGFR | 100-1000 | [5] |
| Dasatinib | Bcr-Abl, Src family | <1 | ||
| Alisertib | Aurora A | 1.2 | [6] | |
| Indole | Sunitinib | VEGFR, PDGFR, c-Kit | 2-80 | |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | ||
| Nintedanib | VEGFR, FGFR, PDGFR | 13-34 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Methodologies for Scaffold Evaluation
The evaluation of a novel kinase inhibitor scaffold requires a series of robust experimental protocols to determine its potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol Outline:
-
Compound Preparation: Serially dilute the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate. This can be done through various methods, including:
-
Radiometric Assay: Capturing the radiolabeled phosphate on a filter and measuring radioactivity.
-
Fluorescence-Based Assay: Using a phosphorylation-specific antibody or a mobility shift assay.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for color development or luminescence generation.
-
Detection: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To guide future research into the this compound scaffold, it is helpful to visualize the key signaling pathways targeted by kinase inhibitors and the general workflow for their evaluation.
Caption: A general workflow for the discovery and evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold remains an underexplored entity in the vast landscape of kinase inhibitor research. While it has shown promise in targeting other enzyme families, its potential against kinases is yet to be systematically investigated. The lack of direct comparative data precludes a definitive assessment of its performance against established scaffolds like quinazoline, pyrimidine, and indole.
Future research efforts should focus on synthesizing and screening a library of this compound derivatives against a diverse panel of kinases. Such studies will be crucial in determining whether this scaffold can be a valuable addition to the medicinal chemist's toolkit for developing novel and effective kinase inhibitors. The established potency and selectivity of existing scaffolds provide a high bar for entry, but the quest for novel chemical matter with unique properties necessitates the exploration of new structural frameworks.
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- Sharma, A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
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- Dhanjal, J. K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
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- Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
- Hyman, D. M., et al. (2017). Vemurafenib in Multiple Nonmelanoma Cancers with BRAF V600 Mutations. New England Journal of Medicine, 373(8), 726-736.
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- Roskoski, R., Jr. (2016). Axitinib: a VEGFR-1, -2, and -3 inhibitor.
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A Comparative Guide to the Inhibitory Activity of 2-Amino-5-morpholinobenzoic Acid Derivatives
This guide provides a comprehensive technical comparison of 2-Amino-5-morpholinobenzoic acid derivatives as potent inhibitors of key cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, experimental validation, and comparative performance of this promising class of small molecules.
Introduction: The this compound Scaffold - A Privileged Structure in Kinase Inhibition
The this compound scaffold has emerged as a versatile and promising starting point for the development of potent and selective inhibitors of various protein kinases.[1] Its inherent structural features, including a carboxylic acid group for potential hydrogen bonding, an amino group for further derivatization, and a morpholine moiety that can enhance solubility and metabolic stability, make it an attractive core for medicinal chemists.[1][2] Derivatives of this scaffold have shown significant potential in targeting signaling pathways frequently dysregulated in diseases such as cancer.[3][4]
One of the key signaling networks where these derivatives have demonstrated notable activity is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[5][6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][8][9] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][9][10] The morpholine ring, in particular, is a common feature in many PI3K/Akt/mTOR pathway inhibitors, contributing to favorable interactions within the kinase active site.[6]
This guide will focus on a comparative analysis of this compound derivatives, providing experimental data on their inhibitory activity, outlining the methodologies for their validation, and comparing their performance against alternative inhibitors.
Comparative Inhibitory Activity of this compound Derivatives
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the reported inhibitory activities of representative this compound derivatives against various cancer cell lines. While specific IC50 values for these compounds are not always publicly available, the data below, derived from structure-activity relationship (SAR) studies, provides a comparative overview of their anti-proliferative effects.[3][11]
| Compound ID | Core Scaffold Modification | Target Cell Line | Anti-proliferative Activity (IC50) | Reference |
| Derivative A | 5-N-benzylamino substitution | MDA-MB-231 (Breast Cancer) | Potent | [3] |
| Derivative B | Halogen substitution on N-benzyl ring | HCT116 (Colon Cancer) | Moderate | [3] |
| Derivative C | N-methylation of the benzyl bridge | MDA-MB-231 (Breast Cancer) | High Potency | [3] |
| Derivative D | 2,4-substitution pattern | HCT116 (Colon Cancer) | Reduced Potency | [3] |
Note: The qualitative descriptions of potency are based on the relative performance reported in the cited literature. For precise quantitative comparisons, direct experimental determination of IC50 values under identical conditions is necessary.
Structure-Activity Relationship (SAR) Insights
The biological activity of the this compound scaffold can be significantly modulated by substitutions at various positions. SAR studies have revealed several key insights:[3][12]
-
The 5-N-benzylamino Group: This substitution is crucial for activity. Modifications to the benzyl ring, such as the introduction of halogens, can fine-tune the inhibitory potency.[3]
-
N-methylation: Methylation of the nitrogen atom linking the benzyl group has been shown to enhance biological activity, suggesting this region is important for target engagement.[3]
-
Substitution Pattern: The relative positions of the morpholine and N-benzylamino groups on the benzoic acid ring are critical. A 2,5-substitution pattern has been found to be optimal for inhibitory activity compared to a 2,4-pattern.[3]
-
Carboxylic Acid Moiety: This group can be derivatized into esters or amides to modulate properties like cell permeability and metabolic stability.[12]
Experimental Validation Protocols
The validation of the inhibitory activity of small molecules requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more biologically relevant context.
Biochemical Assay: Enzyme Inhibition Kinetics
Enzyme kinetic assays are fundamental for determining the potency and mechanism of action of an inhibitor.[13][14]
Objective: To determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) of a this compound derivative against its target kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target kinase in a suitable buffer.
-
Prepare a stock solution of the kinase's substrate (e.g., a peptide or protein) and ATP.
-
Prepare serial dilutions of the this compound derivative.
-
-
Assay Procedure (Continuous Spectrophotometric Assay):
-
In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiate the reaction by adding ATP.
-
Continuously monitor the change in absorbance at a specific wavelength, which corresponds to the formation of the product, using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[15]
-
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound engages with its intended target within the complex environment of a living cell.[3][5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[6][16][17]
Objective: To confirm the target engagement of a this compound derivative in intact cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture the target cells to an appropriate density.
-
Treat the cells with the this compound derivative or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[3]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing the stabilized, non-denatured target) from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.[16]
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]
-
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To understand the biological impact of inhibiting the target, it is crucial to visualize its position within the relevant signaling pathway. The PI3K/Akt/mTOR pathway, a common target for inhibitors with the morpholine scaffold, is depicted below.[2][4][5][7][8][9][13][14][18][19][20]
Caption: Experimental workflow for inhibitor validation.
Conclusion and Future Directions
Derivatives of this compound represent a compelling class of inhibitors with demonstrated potential against key oncogenic signaling pathways. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity. The experimental protocols outlined in this guide offer a robust framework for the comprehensive validation of these compounds.
Future research should focus on obtaining more extensive quantitative data, including IC50 values against a broader panel of kinases, to better define the selectivity profile of these derivatives. Furthermore, exploring modifications to other positions of the scaffold and conducting in-depth mechanistic studies will be crucial for advancing these promising compounds towards clinical development.
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A Comparative Study of Morpholine and Piperidine-Containing Benzoic Acids: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the morpholine and piperidine rings stand out as "privileged scaffolds." Their frequent appearance in approved drugs and clinical candidates is a testament to their ability to impart favorable physicochemical and biological properties.[1][2][3] This guide provides a comparative analysis of benzoic acids substituted with these two critical heterocyclic moieties, using 4-(morpholin-4-yl)benzoic acid and 4-(piperidin-1-yl)benzoic acid as representative examples. We will delve into their synthesis, comparative physicochemical properties, and potential biological implications, supported by detailed experimental protocols for their evaluation.
Introduction: The Strategic Choice Between Morpholine and Piperidine
The selection of a heterocyclic amine is a critical decision in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. Both morpholine and piperidine are six-membered rings containing a nitrogen atom, but the presence of an oxygen atom in the morpholine ring introduces key differences.
-
Morpholine: The oxygen atom in morpholine acts as a hydrogen bond acceptor and reduces the basicity of the nitrogen atom compared to piperidine. This can be advantageous in mitigating off-target effects at physiological pH and improving metabolic stability.[4] The ether linkage also tends to increase the polarity and aqueous solubility of the parent molecule.[1][5]
-
Piperidine: As a simple cyclic secondary amine, piperidine is more basic and lipophilic than morpholine. This increased lipophilicity can enhance membrane permeability, which is crucial for reaching certain biological targets, including those in the central nervous system (CNS).[2][6] However, the higher basicity can also lead to increased interaction with acidic off-targets and potential toxicity.
This guide will explore how these fundamental differences manifest in the context of a benzoic acid scaffold, a common structural motif in drug discovery.[7][8]
Synthesis of Representative Compounds
The synthesis of 4-(morpholin-4-yl)benzoic acid and 4-(piperidin-1-yl)benzoic acid can be achieved through nucleophilic aromatic substitution, a robust and scalable method. A general synthetic scheme is presented below.
Caption: General synthetic route to morpholine/piperidine-containing benzoic acids.
Detailed Synthesis Protocol for 4-(morpholin-4-yl)benzoic acid
This protocol is adapted from established literature procedures.[2]
Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(morpholin-4-yl)benzonitrile.
Step 2: Hydrolysis to 4-(morpholin-4-yl)benzoic acid
-
Suspend 4-(morpholin-4-yl)benzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 20% w/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 4-5.
-
Collect the precipitated product by filtration, wash with cold water, and dry to afford pure 4-(morpholin-4-yl)benzoic acid.
The synthesis of 4-(piperidin-1-yl)benzoic acid can be achieved using a similar procedure, substituting morpholine with piperidine.
Comparative Physicochemical Properties
The choice between a morpholine and a piperidine substituent directly impacts key physicochemical parameters that govern a compound's drug-like properties.
| Property | 4-(morpholin-4-yl)benzoic acid | 4-(piperidin-1-yl)benzoic acid | Rationale for a Scientist's Choice |
| Molecular Weight | 207.23 g/mol [9] | 205.25 g/mol [10] | The slight difference in molecular weight is generally not a deciding factor in lead optimization. |
| Melting Point | 284-289 °C[9] | 222-224 °C[11] | The higher melting point of the morpholine analog may suggest a more stable crystal lattice, potentially due to intermolecular hydrogen bonding involving the ether oxygen. |
| Lipophilicity (XLogP3) | Not available | 2.66[11] | The piperidine analog is expected to be more lipophilic due to the absence of the polar ether group in morpholine. This could lead to better membrane permeability but potentially lower aqueous solubility. |
| Aqueous Solubility | Expected to be higher | Expected to be lower | The polar ether oxygen in morpholine generally enhances aqueous solubility, which is often beneficial for drug formulation and bioavailability.[1][5] |
| pKa (Basicity of N) | Expected to be lower | Expected to be higher | The electron-withdrawing effect of the oxygen atom in morpholine reduces the basicity of the nitrogen, leading to a lower pKa. This can be advantageous for reducing interactions with acidic off-targets.[4] |
Experimental Protocols for Physicochemical Characterization
To empirically determine and compare these properties, the following standardized protocols are recommended.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
This protocol is based on the gold-standard shake-flask method.[12][13]
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by stirring them together overnight and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a suitable vial, combine 1 mL of the compound's n-octanol solution with 1 mL of pre-saturated PBS.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of pKa by Potentiometric Titration
This method allows for the precise measurement of the acid dissociation constant.[4][14][15]
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent system if solubility is low. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.
-
Titration:
-
For the acidic pKa of the benzoic acid group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
For the basic pKa of the heterocyclic nitrogen, first, acidify the solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Kinetic Aqueous Solubility
This high-throughput method is useful for early-stage drug discovery.[1][6][7]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4).
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Separation of Undissolved Compound: Filter the samples using a filter plate to remove any precipitate.
-
Quantification: Analyze the filtrate using a sensitive analytical method like LC-MS/MS to determine the concentration of the dissolved compound. This concentration represents the kinetic solubility.
Comparative Biological Activity: A Discussion
-
Anticancer Activity: Both morpholine and piperidine are found in numerous anticancer agents.[16][17] For instance, morpholine is a key component of the PI3K inhibitor GDC-0941, where it is believed to enhance potency and pharmacokinetic properties.[5] Piperidine derivatives have also shown significant cytotoxic effects on various cancer cell lines.[18] The choice between the two would depend on the specific target and the desired ADME profile.
-
Central Nervous System (CNS) Activity: The greater lipophilicity of the piperidine ring often makes it a preferred scaffold for CNS-penetrant drugs.[6] Many antipsychotic and analgesic drugs incorporate a piperidine moiety.[19] Conversely, the increased polarity of morpholine can be used to limit brain penetration and reduce CNS side effects for peripherally acting drugs.[20]
-
Antimicrobial Activity: Both scaffolds have been incorporated into compounds with significant antibacterial and antifungal properties.[21] The ability to tune the physicochemical properties by choosing between morpholine and piperidine allows for the optimization of activity against specific pathogens.
Conclusion
The choice between incorporating a morpholine or a piperidine moiety into a benzoic acid scaffold is a nuanced decision that requires careful consideration of the desired physicochemical and biological properties. Morpholine generally imparts greater hydrophilicity and lower basicity, which can lead to improved aqueous solubility and a more favorable metabolic profile. Piperidine, on the other hand, increases lipophilicity and basicity, which can enhance membrane permeability and target engagement, particularly for CNS targets.
The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these key parameters. By systematically synthesizing and characterizing analogs containing these two privileged scaffolds, drug discovery teams can make data-driven decisions to optimize their lead compounds and accelerate the development of new therapeutics.
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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel 2-Amino-5-morpholinobenzoic Acid Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for a novel series of therapeutic candidates derived from a 2-amino-5-morpholinobenzoic acid scaffold. We will explore the critical interplay between laboratory assays and whole-organism responses, focusing on the strategic integration of experimental data to build a predictive model that accelerates preclinical development.
The journey from a promising molecule in a test tube to a viable drug candidate is fraught with challenges, primarily the translation of in vitro activity into in vivo efficacy and safety.[1][2] Establishing an IVIVC is a cornerstone of modern drug development, serving as a predictive mathematical model that connects an in vitro property of a drug with its in vivo response.[3][4][5] A successful IVIVC can streamline formulation optimization, support regulatory decisions, and ultimately reduce the reliance on extensive animal and human bioequivalence studies.[5][6][7]
In this guide, we will use a hypothetical series of analogs (AMB-A1, AMB-A2, AMB-A3) based on the this compound core, designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. We will walk through the necessary in vitro characterization, in vivo evaluation, and the subsequent correlation analysis.
Part 1: Foundational In Vitro Characterization
The initial phase of any IVIVC study is to thoroughly characterize the compound's activity and properties under controlled laboratory conditions.[3] These assays provide the fundamental data that will be correlated with in vivo outcomes.
Biochemical Potency: Targeting EGFR Kinase
Rationale: The first step is to confirm direct interaction with the molecular target. An enzymatic assay quantifies the concentration of the analog required to inhibit the target protein's activity by 50% (IC50), providing a direct measure of potency.
Experimental Protocol: EGFR Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Reagents: EGFR kinase, Alexa Fluor™ 647-labeled tracer, Europium-labeled anti-His antibody, assay buffer.
-
Procedure: a. Prepare a serial dilution of the AMB analogs (e.g., from 100 µM to 1 nM). b. In a 384-well plate, combine the EGFR kinase, Eu-labeled antibody, and each analog dilution. c. Incubate for 60 minutes at room temperature. d. Add the Alexa Fluor™ tracer and incubate for another 60 minutes. e. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Activity: Anti-Proliferative Effects
Rationale: Moving from a biochemical to a cellular context is crucial. A cell-based assay determines if the compound can engage its target within a living cell and elicit the desired biological response (e.g., halting cancer cell growth). The half-maximal effective concentration (EC50) is the key parameter here. We use the A549 non-small cell lung cancer cell line, which harbors an EGFR mutation, making it a relevant model.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Line: A549 human lung carcinoma cells.
-
Procedure: a. Seed A549 cells into 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the AMB analogs for 72 hours. c. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. d. Read the luminescence on a plate reader.
-
Data Analysis: Determine the EC50 values from the dose-response curves.
In Vitro ADME Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for predicting a drug's behavior in an organism.[8] Poor metabolic stability or high plasma protein binding can prevent an otherwise potent compound from reaching its target in vivo.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
System: Human Liver Microsomes (HLM) and NADPH regenerating system.
-
Procedure: a. Incubate the AMB analogs (at a fixed concentration, e.g., 1 µM) with HLM in the presence of the NADPH system. b. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. Quench the reaction with acetonitrile. d. Analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) from the disappearance rate of the compound.
Hypothetical In Vitro Data Summary
| Compound ID | EGFR Kinase IC50 (nM) | A549 Cell EC50 (nM) | HLM Half-Life (min) |
| AMB-A1 | 5 | 50 | 45 |
| AMB-A2 | 25 | 250 | 15 |
| AMB-A3 | 2 | 20 | 90 |
Part 2: In Vivo Evaluation in Preclinical Models
With a solid in vitro profile, the next step is to assess how the compounds behave in a living organism.[9] These studies are designed to measure both the drug's concentration in the body over time (pharmacokinetics) and its effect on the disease target (pharmacodynamics).[10][11]
Pharmacokinetic (PK) Studies
Rationale: A PK study reveals how a drug is absorbed, distributed, metabolized, and excreted (ADME) in vivo.[11][12] Key parameters like bioavailability, clearance, and half-life are essential for designing effective dosing regimens.[13]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Female BALB/c mice.
-
Procedure: a. Administer a single dose of each AMB analog to separate cohorts of mice via intravenous (IV) and oral (PO) routes. b. Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). c. Process blood to plasma and analyze drug concentrations using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and oral bioavailability (%F).
Pharmacodynamic (PD) and Efficacy Studies
Rationale: The efficacy study directly tests the therapeutic hypothesis: does the compound inhibit tumor growth in a living animal?[10] This involves using a disease model, such as a tumor xenograft, and measuring the drug's effect on tumor size. This connects the drug's exposure (PK) to its biological effect (PD).[14]
Experimental Protocol: A549 Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing A549 tumor xenografts.
-
Procedure: a. Once tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, AMB-A1, AMB-A2, AMB-A3). b. Dose the animals daily via oral gavage for 21 days. c. Measure tumor volume and body weight twice weekly. d. At the end of the study, collect tumors for biomarker analysis (e.g., phosphorylated EGFR levels via Western Blot or IHC) to confirm target engagement.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.
Hypothetical In Vivo Data Summary
| Compound ID | Oral Bioavailability (%F) | Plasma Half-Life (h) | Tumor Growth Inhibition (TGI) @ 20 mg/kg |
| AMB-A1 | 35% | 4.5 | 55% |
| AMB-A2 | 10% | 1.2 | 15% |
| AMB-A3 | 60% | 8.0 | 85% |
Part 3: Establishing the In Vitro-In Vivo Correlation
IVIVC is the process of building a predictive model that links the in vitro data to the in vivo results.[4] This allows researchers to anticipate in vivo performance based on laboratory tests, which is invaluable for optimizing lead candidates.[3][6]
The IVIVC Workflow
The process involves integrating and modeling the data collected in Parts 1 and 2. A strong correlation allows for the prediction of in vivo outcomes from in vitro measurements.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Analysis and Interpretation
By plotting the in vitro parameters against the in vivo outcomes, we can identify meaningful relationships.
-
Cellular Potency vs. Efficacy: A plot of A549 EC50 values against the TGI percentages would be expected to show a negative correlation: lower EC50 values (higher potency) should correspond to higher TGI.
-
AMB-A3 is the standout candidate, with the lowest cellular EC50 (20 nM) and the highest TGI (85%).
-
AMB-A2 has poor cellular activity (250 nM) and, consequently, poor efficacy (15% TGI).
-
-
In Vitro Stability & PK vs. Efficacy: The correlation here is often more complex but critically important.
-
AMB-A3 's high metabolic stability (in vitro t½ = 90 min) translates well into a longer in vivo half-life (8.0 h) and excellent oral bioavailability (60%), ensuring sustained exposure above the effective concentration, leading to robust efficacy.
-
Conversely, AMB-A2 is rapidly metabolized (in vitro t½ = 15 min), resulting in poor in vivo exposure (10% bioavailability, 1.2 h half-life) and minimal efficacy, despite its moderate biochemical potency. This highlights a classic case where poor ADME properties prevent a compound from succeeding in vivo.
-
This integrated analysis demonstrates a clear IVIVC. The combination of high cellular potency and favorable metabolic stability is highly predictive of strong in vivo anti-tumor efficacy in this chemical series. This model can now be used to set benchmarks for synthesizing new analogs, prioritizing those with an in vitro profile similar to or better than AMB-A3.
References
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In Vivo PK/PD Study Services | Reaction Biology . Reaction Biology. Available from: [Link]
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How is in vitro–in vivo correlation (IVIVC) established? . (2025-05-29). Patsnap Synapse. Available from: [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development . (2025-07-15). Available from: [Link]
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In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development . (2020-06-30). PhInc. Modeling. Available from: [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals . (2025-02-24). Available from: [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development . Walsh Medical Media. Available from: [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects . (2024-12-26). National Institutes of Health (NIH). Available from: [Link]
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In vivo pharmacokinetics and pharmacodynamics models . Labtoo. Available from: [Link]
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In Vitro Preclinical Studies . Creative Biolabs. Available from: [Link]
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In Vitro Models To Advance Preclinical Drug Development . (2024-11-01). Technology Networks. Available from: [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research . (2014-04-12). National Institutes of Health (NIH). Available from: [Link]
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Preclinical Studies in Drug Development . PPD. Available from: [Link]
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Preclinical research strategies for drug development . (2025-08-11). AMSbiopharma. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Amino-5-morpholinobenzoic Acid: A Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-morpholinobenzoic acid is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif, featuring an anthranilic acid core substituted with a morpholine moiety, is present in numerous pharmaceutical agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community.
This guide provides a head-to-head comparison of two primary synthetic routes to this compound: a classical two-step approach involving nucleophilic aromatic substitution followed by reduction, and a modern, one-pot palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, purities, costs, and safety considerations to empower researchers in making informed decisions for their synthetic campaigns.
Route 1: The Classical Approach - Nucleophilic Aromatic Substitution and Reduction
This traditional and well-established route proceeds in two distinct steps:
-
Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-5-nitrobenzoic acid is reacted with morpholine in a nucleophilic aromatic substitution reaction to form 2-morpholino-5-nitrobenzoic acid.
-
Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product, this compound.
Mechanism of Route 1
The first step is a classic SNAr reaction. The aromatic ring of 2-chloro-5-nitrobenzoic acid is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. Morpholine, acting as the nucleophile, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring.
The second step involves the reduction of the nitro group. While various reducing agents can be employed, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. The nitro group is progressively reduced on the catalyst surface to a nitroso group, then to a hydroxylamine, and finally to the desired amine.
Figure 1: General workflow for the classical synthesis of this compound.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic Acid
-
Materials: 2-Chloro-5-nitrobenzoic acid, morpholine, water.
-
Procedure:
-
In a suitable reaction vessel, a mixture of 2-chloro-5-nitrobenzoic acid (1 equivalent) and an excess of morpholine (typically 4-5 equivalents) is heated.
-
The reaction mixture is stirred at reflux for several hours.
-
After the reaction is complete, the mixture is cooled and poured into ice water.
-
The solution is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification. A reported yield for this step is approximately 92%.[1]
-
Step 2: Synthesis of this compound
-
Materials: 2-Morpholino-5-nitrobenzoic acid, palladium on carbon (5-10% w/w), solvent (e.g., ethanol, methanol), hydrogen source (e.g., hydrogen gas, hydrazine hydrate).
-
Procedure (Catalytic Hydrogenation):
-
2-Morpholino-5-nitrobenzoic acid is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon is added to the solution.
-
The vessel is purged with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, which should be kept wet to prevent ignition of the pyrophoric catalyst.[2][3][4][5]
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization.
-
Route 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination
This contemporary route offers a more convergent and potentially more efficient synthesis in a single step from a different starting material.
-
Buchwald-Hartwig Amination: 2-Amino-5-bromobenzoic acid is directly coupled with morpholine using a palladium catalyst and a suitable phosphine ligand.
Mechanism of Route 2
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond.[6] The catalytic cycle is generally believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromobenzoic acid to form a Pd(II) complex.
-
Ligand Exchange/Coordination: Morpholine coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated morpholine to form a palladium-amido complex.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
The choice of the phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Figure 2: General workflow for the modern synthesis of this compound.
Experimental Protocol for Route 2
-
Materials: 2-Amino-5-bromobenzoic acid, morpholine, palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., sodium tert-butoxide, cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene, dioxane).
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromobenzoic acid (1 equivalent), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 equivalents relative to palladium).
-
Add the base (typically 1.5-2 equivalents) and the anhydrous solvent.
-
Add morpholine (typically 1.2-1.5 equivalents).
-
The reaction mixture is heated with stirring for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Head-to-Head Comparison
| Parameter | Route 1: Classical (SNAr & Reduction) | Route 2: Modern (Buchwald-Hartwig) |
| Starting Materials | 2-Chloro-5-nitrobenzoic acid, Morpholine | 2-Amino-5-bromobenzoic acid, Morpholine |
| Number of Steps | 2 | 1 |
| Overall Yield | Potentially lower due to two steps | Potentially higher in a single step |
| Purity & Purification | Intermediate and final product may require recrystallization. | Final product typically requires column chromatography. |
| Cost of Starting Materials | 2-Chloro-5-nitrobenzoic acid is relatively inexpensive.[7][8][9][10] | 2-Amino-5-bromobenzoic acid is more expensive.[11][12][13][14] |
| Cost of Reagents | Inexpensive reagents for reduction. | Expensive palladium catalysts and phosphine ligands.[15] |
| Scalability | Generally scalable, with considerations for hydrogenation safety. | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Safety Considerations | Use of corrosive acids and flammable solvents. Catalytic hydrogenation requires specialized equipment and careful handling of pyrophoric catalysts.[2][3][4] | Use of air- and moisture-sensitive reagents, and potentially toxic palladium catalysts and phosphine ligands. Requires inert atmosphere techniques.[6] |
Discussion and Conclusion
Route 1: The Classical Approach
This two-step synthesis is a robust and well-understood method. The starting material, 2-chloro-5-nitrobenzoic acid, is commercially available and relatively inexpensive. The reactions are generally high-yielding, particularly the initial SNAr step. However, the overall yield is dependent on the efficiency of both steps. The primary drawback of this route lies in the second step, the reduction of the nitro group. Catalytic hydrogenation, while clean and efficient, poses significant safety risks, especially on a larger scale, due to the use of flammable hydrogen gas and pyrophoric catalysts. Alternative reduction methods may introduce stoichiometric amounts of metal waste.
Route 2: The Modern Approach
The Buchwald-Hartwig amination offers a more elegant and convergent one-pot synthesis. This can lead to a higher overall yield and reduced labor. The reaction conditions are often milder than those required for classical methods. However, this route is not without its challenges. The starting material, 2-amino-5-bromobenzoic acid, is significantly more expensive than 2-chloro-5-nitrobenzoic acid. Furthermore, the cost of the palladium catalyst and the specialized phosphine ligands can be substantial, particularly for large-scale synthesis. The reaction is also sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Expert Recommendation
For small-scale laboratory synthesis where cost is less of a concern and access to specialized equipment for palladium catalysis is available, the Buchwald-Hartwig amination (Route 2) is often the preferred method due to its efficiency and elegance. The ability to achieve the target molecule in a single step from a commercially available, albeit more expensive, starting material is a significant advantage in a research setting.
For large-scale industrial production where cost and safety are paramount, the classical approach (Route 1) may be more economically viable. The lower cost of the starting materials and the potential for optimizing the reduction step to use safer, more scalable methods (e.g., transfer hydrogenation or alternative catalytic systems) make this a more attractive option for manufacturing. Careful process safety management is essential for the hydrogenation step.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, available equipment, and safety expertise.
References
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- 2-Amino-5-bromobenzoic acid | 5794-88-7 - ChemicalBook. (URL not available)
- 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (URL not available)
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (URL not available)
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL not available)
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL not available)
- 2 Amino 5 Bromobenzoic Acid at best price in Malkajgiri by PVR Life Sciences - IndiaMART. (URL not available)
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - RSC Publishing. (URL not available)
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL not available)
- Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (URL not available)
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- 2-Chloro-5-Nitro Benzoic Acid at ₹ 110/kilogram - IndiaMART. (URL not available)
- Precautions for Using Palladium Carbon C
- 2 - Chloro - 5 - Nitro Benzoic Acid at 15340.00 INR in Mumbai | A. B. Enterprises. (URL not available)
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- Standard Operating Procedures - The Sarpong Group. (URL not available)
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
- Buy 2-Amino-5-bromobenzoic acid Industrial Grade from Henan Fengda Chemical Co.,Ltd. (URL not available)
- 2-Amino-5-bromobenzoic acid 97 5794-88-7 - Sigma-Aldrich. (URL not available)
- 2 Amino 5 Bromobenzoic Acid at Best Price in Hyderabad | Ashvarsha Fine Chemicals Pvt. Ltd. - Tradeindia. (URL not available)
- 2-amino-5-bromobenzoic acid - Molecular Depot. (URL not available)
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids - PMC. (URL not available)
- 2-Chloro-5-nitrobenzoic acid - Lithionyx Chemicals. (URL not available)
- 2-Chloro-5-Nitrobenzoic Acid | 2516-96-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- 2-Amino-5-bromobenzoic acid - GoldBio. (URL not available)
- 2-Chloro-5-nitrobenzoic acid, Certified® Reagent - GTI Labor
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL not available)
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (URL not available)
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL not available)
- Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones - Benchchem. (URL not available)
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - C
- Buchwald Catalysts & Ligands - Sigma-Aldrich. (URL not available)
- Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. (URL not available)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL not available)
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Amino-5-morpholinobenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate, and procedural information for the safe handling of 2-Amino-5-morpholinobenzoic acid, ensuring that your work can proceed with the highest standards of laboratory safety. This document is designed to be a trusted resource, offering value beyond the product by empowering you with the knowledge to maintain a safe research environment.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications necessitate a careful and considered approach to personal protective equipment and handling procedures.
Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection and proper use of PPE are your first and most critical lines of defense. The following PPE is mandatory when handling this compound to mitigate the risks of skin contact, eye exposure, and inhalation.
Given the risk of serious eye irritation, robust eye and face protection is crucial.[1]
-
What to Wear: Always wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.
-
The Rationale: Standard safety glasses do not offer sufficient protection from splashes or fine dusts. Chemical safety goggles are designed to prevent such exposures, safeguarding your vision. A face shield provides an additional layer of protection for the entire face.
To prevent skin irritation, appropriate chemical-resistant gloves are essential.[1]
-
What to Wear: Wear suitable chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many powdered chemicals. Always inspect gloves for any signs of degradation or perforation before use.
-
The Rationale: Direct skin contact is a primary route of exposure. Chemical-resistant gloves provide a barrier, preventing the compound from causing skin irritation. It is crucial to follow proper glove removal techniques to avoid contaminating your hands.
Protective clothing is necessary to prevent the chemical from coming into contact with your skin and personal clothing.[1]
-
What to Wear: A laboratory coat is the minimum requirement. For larger quantities or when generating dust, a chemical-resistant apron or coveralls may be necessary.
-
The Rationale: Protective clothing prevents accidental skin exposure and contamination of your personal attire, which could otherwise lead to prolonged exposure.
Given that this compound may cause respiratory irritation, controlling airborne exposure is vital.[1]
-
When to Use: A NIOSH/MSHA or European Standard EN149 approved respirator should be used if engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable levels, or if you experience any respiratory symptoms.[2]
-
The Rationale: Inhalation of chemical dusts can lead to irritation of the respiratory tract. Engineering controls are the preferred method of exposure reduction, with respirators providing an essential layer of protection when these controls are not feasible or are being implemented.
Visualizing Your Safety Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational and disposal plan is critical for ensuring safety and environmental responsibility.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a manner that minimizes dust generation. Use a spatula for solid transfers.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[1]
-
Personal Hygiene: After handling, wash your hands thoroughly with soap and water.[1][4] Do not eat, drink, or smoke in the laboratory.
-
Store this compound in a tightly closed container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible substances.[1]
-
Dispose of waste in an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, other waterways, or the soil.[1]
-
Consult local, state, and federal regulations for proper disposal procedures.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA PEL | Not available | AK Scientific, Inc. SDS[1] |
| NIOSH REL | Not available | AK Scientific, Inc. SDS[1] |
| ACGIH TLV | Not available | AK Scientific, Inc. SDS[1] |
The absence of established occupational exposure limits underscores the importance of adhering to the precautionary principle and utilizing all recommended PPE and engineering controls to minimize potential exposure.
By integrating these safety protocols into your laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Retrieved from [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
